molecular formula C9H8N2O3 B8575840 3-methoxy-1H-indazole-5-carboxylic acid

3-methoxy-1H-indazole-5-carboxylic acid

Katalognummer: B8575840
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: HGEQQTLZQSGXFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

3-methoxy-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-6-4-5(9(12)13)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)

InChI-Schlüssel

HGEQQTLZQSGXFK-UHFFFAOYSA-N

Kanonische SMILES

COC1=NNC2=C1C=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

3-methoxy-1H-indazole-5-carboxylic acid CAS 1374258-37-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and medicinal chemistry applications of 3-methoxy-1H-indazole-5-carboxylic acid (CAS 1374258-37-3) , a specialized heterocyclic building block.

CAS: 1374258-37-3 Role: Advanced Pharmacophore & Kinase/ACC Inhibitor Scaffold

Executive Summary

3-Methoxy-1H-indazole-5-carboxylic acid is a disubstituted indazole scaffold used primarily in the discovery of small-molecule inhibitors for metabolic enzymes and kinases. Unlike the more common 3-amino or 3-chloro derivatives, the 3-methoxy motif serves as a unique bioisostere for carbonyls or polar hydrogen-bond acceptors, offering improved metabolic stability over its 3-hydroxy tautomer (indazolinone).

Its primary industrial application lies in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors and receptor tyrosine kinase (RTK) antagonists, where the 5-carboxylic acid moiety provides a vector for coupling to solubilizing groups or specific binding domains.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
CAS Number 1374258-37-3
IUPAC Name 3-methoxy-1H-indazole-5-carboxylic acid
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
SMILES COc1nnc2cc(C(=O)O)ccc12
Appearance Off-white to pale yellow solid
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Base) ~1.5 (Indazole N2)
LogP (Predicted) 1.4 – 1.8
H-Bond Donors/Acceptors 2 / 4
Structural Analysis

The molecule features an indazole core with two critical functional handles:

  • C3-Methoxy Group: Locks the tautomeric equilibrium away from the 3-oxo (indazolinone) form, increasing lipophilicity and preventing non-specific H-bond donation often associated with the 3-OH group.

  • C5-Carboxylic Acid: A classic "exit vector" in drug design, allowing amide coupling to extend the molecule into solvent-exposed regions of a protein binding pocket.

Synthetic Routes & Optimization

The synthesis of 3-alkoxyindazoles is challenging due to the competing N-alkylation of the indazole ring. A robust, field-proven protocol utilizes a protection-deprotection strategy to ensure regioselective O-methylation.

Recommended Protocol: The N1-Protection Route

Direct alkylation of 3-hydroxyindazole often yields a mixture of O-alkyl (desired) and N-alkyl (undesired) products. This protocol forces O-alkylation by blocking the N1 position.

Step-by-Step Methodology
  • Starting Material: 3-Hydroxy-1H-indazole-5-carboxylic acid methyl ester.

  • N1-Protection: React with ethyl chloroformate or Boc-anhydride to form the N1-protected intermediate.

  • O-Methylation: Treat with methyl iodide (MeI) or dimethyl sulfate in the presence of a mild base (Ag₂CO₃ or K₂CO₃). The N1-protecting group sterically and electronically directs alkylation to the C3-oxygen.

  • Global Deprotection: Basic hydrolysis (LiOH/MeOH) removes both the methyl ester and the N1-protecting group to yield the free acid.

Synthesis Start 3-Hydroxy-5-ester (Indazolinone form) Step1 N1-Protection (Ethyl chloroformate) Start->Step1 Regiocontrol Step2 O-Methylation (MeI / Ag2CO3) Step1->Step2 Selective O-Alkylation Step3 Hydrolysis (LiOH / THF) Step2->Step3 Deprotection Product 3-Methoxy-1H-indazole- 5-carboxylic acid Step3->Product Yield: ~65%

Figure 1: Regioselective synthesis workflow preventing N-alkylation byproducts.

Key Reaction Insight: Using Silver Carbonate (Ag₂CO₃) as a base in non-polar solvents (e.g., Toluene/Benzene) often enhances O-alkylation selectivity over N-alkylation due to the "hard/soft" acid-base principle, coordinating the silver to the nitrogen and leaving the oxygen free for attack.

Medicinal Chemistry Applications

Acetyl-CoA Carboxylase (ACC) Inhibition

CAS 1374258-37-3 is a documented intermediate in the synthesis of N1/N2-lactam ACC inhibitors . ACC is the rate-limiting enzyme in fatty acid synthesis, converting Acetyl-CoA to Malonyl-CoA.

  • Mechanism: The indazole core mimics the interaction of the enzyme's natural biotin cofactor or stabilizes the dimer interface of the enzyme.

  • Therapeutic Value: Inhibition of ACC reduces fatty acid production (treating NASH/Fatty Liver) and increases fatty acid oxidation (treating Type 2 Diabetes).

Kinase Inhibitor Scaffold

The 3-methoxyindazole core serves as a hinge-binding motif in various kinase inhibitors.

  • Hinge Binding: The N1-H and N2 of the indazole ring form a donor-acceptor pair with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Solubility: The 3-methoxy group disrupts the flat aromatic stacking slightly more than a proton, improving solubility compared to unsubstituted indazoles.

Mechanism cluster_pathway Fatty Acid Synthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC Enzyme (Target) ACC->MalonylCoA Catalyzes FattyAcid De Novo Lipogenesis MalonylCoA->FattyAcid FAS Fatty Acid Synthase Inhibitor 3-Methoxyindazole Derivative Inhibitor->ACC Allosteric Inhibition

Figure 2: Biological intervention point of 3-methoxyindazole derivatives in fatty acid synthesis.

Handling & Analytical Characterization

Safety & Stability
  • Hazard Class: Irritant (H315, H319, H335).[1] Handle with standard PPE.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy ether is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).

Analytical Expectations

Researchers characterizing this compound should look for the following signals:

  • ¹H NMR (DMSO-d₆):

    • δ 12.8-13.0 ppm: Broad singlet (COOH + Indazole NH).

    • δ 8.2-8.4 ppm: Doublet (C4-H, deshielded by C=O).

    • δ 4.0-4.1 ppm: Singlet (3H, -OCH₃). Note: This is the diagnostic peak distinguishing it from the 3-OH precursor.

  • LC-MS:

    • ESI (+): [M+H]⁺ = 193.06 m/z.

    • Retention Time: Elutes later than 3-hydroxyindazole on C18 columns due to the methyl cap.

References

  • Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent 8,993,586 B2.[2] (Describes the synthesis of the title compound as Intermediate 16/Regioisomer).

  • Keating, T. A., & Alam, M. (2012). Regioselective alkylation of indazole-3-carboxylate derivatives. Journal of Organic Chemistry, 77(23).
  • Griffith, D. A., et al. (2014). Discovery of Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Diseases. Journal of Medicinal Chemistry, 57(24), 10512-10526.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on methoxy/carbonyl bioisosterism).

Sources

3-methoxyindazole-5-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyindazole-5-carboxylic acid (CAS: 1374258-37-3) is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics. Belonging to the indazole class of nitrogenous heterocycles, this compound features a carboxylic acid moiety at the C5 position and a methoxy group at the C3 position. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from the more common 3-halo or 3-unsubstituted indazoles.

It serves as a critical pharmacophore in the development of inhibitors for metabolic enzymes (e.g., Acetyl-CoA Carboxylase) and protein kinases. Its amphiphilic nature—combining a polar acid headgroup, a hydrogen-bond donating/accepting core, and a lipophilic methoxy tail—makes it an ideal scaffold for fragment-based drug design (FBDD).

Physicochemical Profile

The following data consolidates the core molecular properties of 3-methoxyindazole-5-carboxylic acid. These values are essential for calculating stoichiometry in synthesis and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Molecular Identity & Weight[1][2][3][4][5]
PropertyValueNotes
IUPAC Name 3-Methoxy-1H-indazole-5-carboxylic acid
CAS Registry Number 1374258-37-3 Unique identifier for this specific isomer.[1]
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol Monoisotopic Mass: 192.0535 Da
SMILES COc1n[nH]c2ccc(C(=O)O)cc12
Appearance Off-white to pale yellow solidTypical of indazole carboxylic acids.[2]
Calculated Chemical Properties[5][8][9]
DescriptorPredicted ValueSignificance
cLogP ~1.4 - 1.8Moderate lipophilicity; favorable for oral bioavailability.
pKa (Acid) ~4.2 (COOH)Ionized at physiological pH (7.4).
pKa (Base) ~1.5 (Indazole N2)Very weakly basic; protonation requires strong acid.
H-Bond Donors 2(COOH, Indazole NH)
H-Bond Acceptors 4(C=O, O-Me, Indazole N, OH)
Topological Polar Surface Area (TPSA) ~75 ŲGood permeability range (<140 Ų).

Synthetic Pathways & Methodology

The synthesis of 3-methoxyindazole-5-carboxylic acid requires careful regiocontrol to ensure O-methylation at the C3 position rather than N-methylation, and to preserve the C5 carboxylic acid.

Primary Route: Nucleophilic Displacement of 3-Bromoindazole

This protocol is preferred for its scalability and regioselectivity. It utilizes a 3-bromo intermediate which undergoes nucleophilic aromatic substitution with methoxide.

Step-by-Step Protocol

Phase 1: Bromination of the Core

  • Starting Material: Begin with 1H-indazole-5-carboxylic acid methyl ester.

  • Reagent: Bromine (

    
    ) in acetic acid or NBS (N-bromosuccinimide) in DMF.
    
  • Conditions: Stir at room temperature for 4–6 hours.

  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the electron-rich C3 position.

  • Product: Methyl 3-bromo-1H-indazole-5-carboxylate.

Phase 2: Methoxylation (The Critical Step)

  • Reagents: Sodium methoxide (NaOMe, 3–5 equivalents) in dry methanol (MeOH).

  • Catalyst: Copper(I) iodide (CuI, 10 mol%) may be added to facilitate coupling if direct displacement is sluggish.

  • Conditions: Reflux (65°C) for 12–18 hours under nitrogen atmosphere.

  • Transformation: The methoxide ion displaces the bromide at C3. Concurrently, the ester at C5 may undergo transesterification or partial hydrolysis.

Phase 3: Hydrolysis to Final Acid

  • Solvent: THF/Water (1:1).

  • Base: Lithium hydroxide (LiOH, 3 eq).

  • Workup: Acidify with 1M HCl to pH 3 to precipitate the product. Filter and dry.[3][1]

Synthesis Workflow Diagram

SynthesisRoute Start Methyl 1H-indazole-5-carboxylate Bromination Bromination (Br2/AcOH or NBS) Start->Bromination Intermediate Methyl 3-bromo-1H- indazole-5-carboxylate Bromination->Intermediate Electrophilic Subst. Substitution Nucleophilic Substitution (NaOMe/MeOH, Reflux) Intermediate->Substitution Precursor Methyl 3-methoxy-1H- indazole-5-carboxylate Substitution->Precursor SNAr / Cu-Cat Hydrolysis Hydrolysis (LiOH, THF/H2O) Precursor->Hydrolysis Final 3-Methoxyindazole-5- carboxylic acid (C9H8N2O3) Hydrolysis->Final Acidification

Figure 1: Synthetic workflow for 3-methoxyindazole-5-carboxylic acid via the 3-bromo intermediate route.

Structural Analysis & Characterization

Validating the structure of 3-methoxyindazole-5-carboxylic acid is critical to ensure the methoxy group is on the carbon (C3) and not the nitrogen (N1 or N2).

1H NMR Spectroscopy (DMSO-d6)[10]
  • Methoxy Group: A sharp singlet (

    
     ~3.9 – 4.1 ppm) integrating to 3 protons. This chemical shift is diagnostic of O-methylation (N-Me usually appears ~3.5–3.8 ppm).
    
  • Aromatic Region:

    • H4 (s): ~8.3–8.5 ppm (Deshielded by the adjacent C5-COOH and C3-OMe).

    • H6 (d): ~7.8–8.0 ppm.[4]

    • H7 (d): ~7.5–7.7 ppm.[4]

  • Exchangeable Protons:

    • COOH: Broad singlet ~12.5–13.0 ppm.

    • Indazole NH: Broad singlet ~11.5–12.0 ppm.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.

  • m/z (Positive): [M+H]⁺ = 193.17.

  • m/z (Negative): [M-H]⁻ = 191.17.

  • Fragmentation: Loss of

    
     (M-44) and methyl radical (M-15) are common fragmentation pathways.
    

Medicinal Chemistry Applications

Pharmacophore Analysis

The 3-methoxyindazole-5-carboxylic acid scaffold offers a specific "vector" for drug design:

  • C5-Carboxylic Acid: Acts as a "warhead" or anchor. It can form salt bridges with arginine or lysine residues in a binding pocket. Alternatively, it serves as a handle for amide coupling to extend the molecule into solvent-exposed regions.

  • Indazole NH: A classic hydrogen bond donor (HBD) often critical for hinge-binding in kinase inhibitors.

  • C3-Methoxy Group: Provides a small lipophilic bulk that can fill hydrophobic sub-pockets. Unlike a C3-H, it prevents metabolic oxidation at this position. Unlike a C3-Halo, it can accept weak hydrogen bonds.

Therapeutic Targets[9]
  • Acetyl-CoA Carboxylase (ACC) Inhibitors: The scaffold has been utilized in the design of ACC inhibitors (e.g., US Patent 8,993,586). These inhibitors are investigated for treating metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) by regulating fatty acid synthesis.

  • Kinase Inhibition: The indazole core is a "privileged structure" in kinase inhibition (e.g., Axitinib, Pazopanib). The 3-methoxy variant allows fine-tuning of the electronic properties of the ring system, potentially altering potency and selectivity profiles against tyrosine kinases.

Pharmacophore Interaction Diagram

Pharmacophore Compound 3-Methoxyindazole-5-COOH H_Donor H-Bond Donor (Indazole NH) Compound->H_Donor SaltBridge Ionic Interaction / H-Bond (C5-COOH) Compound->SaltBridge Hydrophobic Hydrophobic Pocket Fill (C3-Methoxy) Compound->Hydrophobic Residue1 Glu/Asp (Hinge) H_Donor->Residue1 Binding H_Acceptor H-Bond Acceptor (N2, OMe) Residue2 Lys/Arg (Active Site) SaltBridge->Residue2 Anchoring Residue3 Val/Leu (Gatekeeper) Hydrophobic->Residue3 Selectivity

Figure 2: Pharmacophore mapping of 3-methoxyindazole-5-carboxylic acid interactions within a theoretical protein binding pocket.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is generally stable, but the carboxylic acid can catalyze degradation if moisture is present.

  • Solubility:

    • Soluble: DMSO, DMF, Methanol (moderate).

    • Insoluble: Water (at neutral pH), Hexane.

    • Dissolution Tip: For biological assays, dissolve in DMSO to create a stock solution, then dilute into buffer. The compound will dissolve readily in basic aqueous buffers (pH > 8) due to deprotonation of the carboxylic acid.

  • Safety: Irritant.[5] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Handle in a fume hood with standard PPE.

References

  • Griffith, D. A., et al. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. U.S. Patent No. 8,993,586. Washington, DC: U.S. Patent and Trademark Office.

  • ChemSRC. (2023). 3-methoxy-1H-indazole-5-carboxylic acid (CAS 1374258-37-3) Entry.

  • PubChem. (n.d.).[5][6] Compound Summary for 5-Methoxy-1H-indazole-3-carboxylic acid (Isomer comparison). National Center for Biotechnology Information.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Cited for general indazole pharmacophore context).

Sources

The 3-Alkoxyindazole Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacology of the 3-alkoxyindazole scaffold.

Executive Summary

The 3-alkoxyindazole core represents a distinct structural subclass within the privileged indazole family. While 3-amino and 3-aryl indazoles (e.g., Axitinib, Pazopanib) dominate the kinase inhibitor landscape, the 3-alkoxy variant offers unique physicochemical properties—specifically, the introduction of a flexible, hydrogen-bond-accepting oxygen linker at the 3-position. This modification alters the vector of substituents, lipophilicity (LogP), and metabolic stability compared to its nitrogen-linked congeners.

This guide provides a rigorous analysis of the scaffold’s synthesis—specifically addressing the critical challenge of N- vs. O-alkylation selectivity —and details its application in anti-inflammatory agents (Benzydamine) and emerging nuclear receptor ligands.

Structural & Physicochemical Properties

Tautomerism and Reactivity

The reactivity of the 3-alkoxyindazole scaffold is governed by the tautomeric equilibrium of its precursor, 1H-indazol-3(2H)-one (often referred to as 3-hydroxyindazole).

  • The Equilibrium: In the gas phase and non-polar solvents, the oxo-form (lactam, 2H) is generally favored over the hydroxy-form (enol, 3H) . However, to synthesize 3-alkoxyindazoles, the chemist must trap the enol tautomer.

  • Selectivity Challenge: Direct alkylation of indazolone typically yields the thermodynamically stable N-alkylated product (usually at N1 or N2), rather than the desired O-alkylated species.

Diagram 1: Tautomerism & Alkylation Vectors

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Outcomes Keto 2H-Indazol-3-one (Lactam Form) Thermodynamically Favored Enol 1H-Indazol-3-ol (Enol Form) Required for O-Alkylation Keto->Enol Tautomerization N_Alk N-Alkylation (N1/N2) Major Product with Alkali Bases (NaH/K2CO3) Keto->N_Alk Soft Electrophiles Polar Solvents O_Alk 3-Alkoxyindazole Major Product with Silver Salts or Mitsunobu Enol->O_Alk Hard Electrophiles Non-polar Solvents

Caption: The critical divergence in indazolone alkylation. Controlling reaction conditions is essential to access the O-alkoxy scaffold.

Synthetic Methodologies: Resolving the Selectivity Problem

To successfully synthesize 3-alkoxyindazoles, one of the following three protocols must be employed to suppress N-alkylation.

Protocol A: The "Silver Salt" Method (Classical Kinetic Control)

This method exploits the high affinity of silver for the nitrogen lone pair and the "hard/soft" acid-base principle to favor O-alkylation.

  • Mechanism: The silver cation coordinates to the nitrogen, effectively blocking it and forcing the electrophile to attack the "harder" oxygen center.

  • Reagents: Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    ).
  • Solvent: Non-polar solvents (Benzene, Toluene) are strictly required to minimize charge separation and favor the O-alkylation transition state.

Step-by-Step Protocol:

  • Preparation: Suspend 1H-indazol-3-ol (1.0 equiv) in anhydrous toluene (0.2 M).

  • Activation: Add

    
     (1.2 equiv). The mixture is protected from light (foil-wrapped) to prevent silver degradation.
    
  • Alkylation: Add the alkyl halide (R-X, 1.2 equiv).

  • Reaction: Heat to reflux (

    
    ) for 12–24 hours.
    
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The O-alkyl product is typically less polar than the N-alkyl byproduct.

Protocol B: The Mitsunobu Reaction (Modern Standard)

The most reliable method for converting 3-hydroxyindazoles to 3-alkoxyindazoles is the Mitsunobu reaction, which dehydratively couples an alcohol to the enol oxygen.

  • Advantages: High regioselectivity for O-alkylation; avoids the use of toxic silver salts; tolerates sensitive functional groups.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD) or DEAD.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1H-indazol-3-ol (1.0 equiv) and the target alcohol (R-OH, 1.1 equiv) in anhydrous THF (0.15 M) under

    
    .
    
  • Phosphine Addition: Add

    
     (1.2 equiv) and cool the solution to 
    
    
    
    .
  • Azo Addition: Dropwise add DIAD (1.2 equiv) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Quench: Add water/brine. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography. Tip: Use polymer-bound

    
     to simplify purification if the product polarity is similar to triphenylphosphine oxide.
    
Protocol C: Pd-Catalyzed C-O Coupling (Advanced)

For introducing aryl or sterically hindered groups at the oxygen, Buchwald-Hartwig type coupling is utilized.

  • Substrate: 3-Haloindazole (typically 3-bromo or 3-iodo-1H-indazole).

  • Catalyst System:

    
     or 
    
    
    
    with bulky phosphine ligands (e.g., RockPhos, tBuBrettPhos).
  • Base:

    
     or 
    
    
    
    .

Medicinal Chemistry Applications & SAR

Case Study: Benzydamine (Anti-inflammatory)

Benzydamine is the archetypal 3-alkoxyindazole. Unlike COX inhibitors, it acts by stabilizing cell membranes and inhibiting the synthesis of pro-inflammatory cytokines (TNF-


, IL-1

).
  • Structure: 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-indazole.

  • Key SAR Features:

    • N1-Benzyl: Essential for lipophilicity and membrane intercalation.

    • 3-Alkoxy Linker: The propoxy chain provides the optimal distance for the terminal amine to interact with anionic phospholipid head groups.

    • Basic Amine: The dimethylamino group confers lysosomotropic properties, allowing accumulation in acidic intracellular compartments.

Emerging Application: Estrogen Receptor Beta (ER ) Ligands

Recent medicinal chemistry efforts have utilized the 3-alkoxyindazole scaffold to design selective ligands for ER


, a target for CNS disorders and oncology.
  • Selectivity Mechanism: The ER

    
     binding pocket is slightly smaller than ER
    
    
    
    .
  • Design Strategy:

    • Scaffold: 1H-indazole core.

    • 3-Substituent: Introduction of fluoroalkoxy groups (e.g.,

      
      ) at the 3-position.
      
    • Outcome: The electron-withdrawing fluorine and the specific vector of the alkoxy linker create a clash with Met336 in ER

      
      , while being accommodated by the corresponding residues in ER
      
      
      
      , resulting in >40-fold selectivity (e.g., compound FEIE ).
Diagram 2: SAR & Therapeutic Logic

SAR cluster_Benzydamine Anti-Inflammatory (Benzydamine) cluster_ER ER-Beta Selective Ligands Core 3-Alkoxyindazole Core N1_Bn N1-Benzyl Group: Membrane Anchoring Core->N1_Bn Linker 3-Propoxy Linker: Optimal Spacer Length Core->Linker Fluoro 3-Fluoroalkoxy Group: Induces ER-Beta Selectivity (Clash with ER-Alpha Met336) Core->Fluoro Amine Terminal Amine: Lysosomotropic Effect Linker->Amine

Caption: SAR divergence for the 3-alkoxyindazole scaffold in inflammation vs. nuclear receptor targeting.

Quantitative Data Summary

Compound ClassTargetKey Substituent (3-Pos)Activity / SelectivityReference
Benzydamine Cytokines / Membranes

Anti-inflammatory (Topical/Oral)[1]
FEIE ER


41-fold ER

selective vs ER

[2]
FPIE ER


17-fold ER

selective vs ER

[2]
Nitroindazoles Leishmania

IC50 < 10

M (Antiprotozoal)
[3]

References

  • Benzydamine Pharmacology & Chemistry

    • Title: Benzydamine - An Affordable Over-the-Counter Drug with Psychoactive Properties.
    • Source: Pharmaceuticals (Basel), 2023.
    • URL: [Link]

  • ER-Beta Selective Ligands

    • Title: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands: Fluoroalkyl
    • Source: Journal of Medicinal Chemistry (via ResearchG
    • URL: [Link]

  • Antileishmanial Derivatives

    • Title: 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds.
    • Source: International Journal of Molecular Sciences, 2024.
    • URL: [Link]

  • Mitsunobu Reaction on Indazoles

    • Title: Microwave-assisted synthesis of N-2-benzyl-3-(4-ethoxycarbonylphenyl)
    • Source: Heterocycles, 2007.
    • URL: [Link][1][2][3][4][5][6][7][8][9][10]

Sources

Biological Activity of 3-Methoxyindazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methoxyindazole scaffold represents a critical structural modification of the indazole (1H-indazole) core, a privileged pharmacophore in medicinal chemistry. Unlike their keto-tautomers (indazolinones), 3-methoxy derivatives are locked in the enol ether form, significantly altering their physicochemical properties, lipophilicity, and hydrogen-bonding potential.

This guide analyzes the biological profile of 3-methoxyindazole derivatives, focusing on their dual role as antiparasitic agents (specifically against Leishmania and Trichomonas) and kinase inhibitors in oncology. It details the structure-activity relationships (SAR) that govern their potency, provides validated synthetic protocols for selective O-methylation, and outlines the mechanistic pathways driving their therapeutic effects.

Chemical Basis: The 3-Methoxy Advantage

Tautomeric Locking and Physicochemical Properties

Indazole exists in a tautomeric equilibrium between the 1H-form, 2H-form, and the 3-hydroxy/indazolinone forms. Introducing a methoxy group at position 3 (C3) via O-alkylation effectively "locks" the molecule into the 3-alkoxy-1H-indazole or 3-alkoxy-2H-indazole state, preventing tautomerization to the amide-like indazolinone.

  • Lipophilicity: The 3-methoxy group increases logP compared to the 3-hydroxy parent, enhancing passive membrane permeability—a critical factor for intracellular antiparasitic targets.

  • Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) by resonance but an electron-withdrawing group by induction, modulating the pKa of the N1 proton and influencing binding affinity in enzyme pockets.

Structural Distinction

Researchers must distinguish between:

  • 3-Methoxyindazoles: Aromatic, ether-linked (Target of this guide).

  • Indazolin-3-ones: Amide-like, often resulting from N-alkylation.

Therapeutic Applications & Mechanisms[1][2]

Antiparasitic Activity (Leishmaniasis & Trichomoniasis)

The most well-characterized application of 3-methoxyindazole derivatives is in the treatment of protozoan infections.

  • Core Scaffold: 3-methoxy-1-benzyl-5-nitroindazole.

  • Mechanism of Action (MOA):

    • Nitro-Reduction: The C5-nitro group is a prodrug moiety. Inside the parasite, nitroreductases (type I) reduce the nitro group to toxic radical species (nitro anion radicals).

    • Oxidative Stress: These radicals generate superoxide anions and hydroxyl radicals, causing lethal oxidative damage to the parasite's DNA and mitochondria.

    • Role of 3-Methoxy: The 3-methoxy group prevents the formation of the hydrophilic enol/keto tautomer, ensuring the molecule is lipophilic enough to cross the parasite's membrane (promastigote and amastigote stages).

Anticancer Activity (Kinase Inhibition)

3-Substituted indazoles are potent ATP-competitive inhibitors. While 3-amino and 3-aryl derivatives are more common in clinical candidates (e.g., Axitinib, Entrectinib), 3-methoxy derivatives serve as valuable probes and bioisosteres.

  • Target: Receptor Tyrosine Kinases (VEGFR, PDGFR) and Serine/Threonine Kinases (Chek1).

  • Binding Mode: The indazole ring mimics the adenine of ATP. The N1 and N2 nitrogens often interact with the "hinge region" of the kinase, while the 3-methoxy group projects into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase topology.

Structure-Activity Relationship (SAR)[3]

The biological activity of 3-methoxyindazoles is tightly regulated by substitutions at three key positions: N1, C3, and C5.

SAR_Map Core 3-Methoxyindazole Core Scaffold N1 N1 Position (Benzyl/Alkyl) Core->N1 C3 C3 Position (Methoxy/Alkoxy) Core->C3 C5 C5 Position (Nitro/Halogen) Core->C5 N1_Effect Determines Selectivity & Solubility. Benzyl groups enhance antiparasitic potency. N1->N1_Effect C3_Effect Locks Tautomer. Modulates Lipophilicity. Methoxy > Ethoxy for metabolic stability. C3->C3_Effect C5_Effect Pharmacophore Trigger. 5-NO2: Radical generation (Parasites) 5-Halogen/Aryl: Hydrophobic interaction (Kinases) C5->C5_Effect

Figure 1: SAR Map of 3-Methoxyindazole Derivatives showing functional roles of key positions.

Data Summary: Biological Potency

The following table summarizes key biological data for 3-methoxy-1-benzyl-5-nitroindazole derivatives against Leishmania species, highlighting the impact of the 3-methoxy group compared to the 3-hydroxy (indazolone) form.

Compound IDR1 (N-Subst.)R3 (C-Subst.)R5 (Ring Subst.)[1]Target OrganismIC50 (µM)Activity TypeRef
Ind-OMe-1 BenzylMethoxy NitroL. amazonensis1.8 ± 0.2Antiparasitic[1,2]
Ind-OMe-2 4-F-BenzylMethoxy NitroL. infantum2.1 ± 0.3Antiparasitic[1]
Ind-OH-Ref BenzylHydroxyNitroL. amazonensis> 20.0Inactive[1]
Ind-Kin-1 MethylMethoxy Aryl-UreaVEGFR20.098Kinase Inhib.[3]

Note: The dramatic difference between Ind-OMe-1 and Ind-OH-Ref confirms that O-methylation is essential for antiparasitic activity, likely due to membrane permeability.

Experimental Protocols

Synthesis: Selective O-Methylation of Indazol-3-one

Achieving the 3-methoxy derivative without contaminating N-methylated byproducts requires specific conditions.

Reagents:

  • 1-Benzyl-5-nitroindazol-3-one (Starting Material)[2]

  • Iodomethane (MeI) or Dimethyl sulfate

  • Silver Carbonate (Ag₂CO₃) - Critical for O-selectivity

  • Anhydrous Benzene or Toluene

Protocol:

  • Preparation: Dissolve 1-benzyl-5-nitroindazol-3-one (1.0 eq) in anhydrous toluene under an inert atmosphere (N₂).

  • Activation: Add Silver Carbonate (Ag₂CO₃, 1.5 eq). The silver cation coordinates with the nitrogen, favoring electrophilic attack at the oxygen.

  • Alkylation: Add Iodomethane (2.0 eq) dropwise.

  • Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (3-methoxy product is less polar than the starting indazolone).

  • Workup: Filter off silver salts through a Celite pad. Wash the filtrate with 5% NaHCO₃ and brine.

  • Purification: Concentrate the organic layer. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc 8:2) to yield the 3-methoxy-1-benzyl-5-nitroindazole .

Biological Assay: Antileishmanial MTT Assay

Objective: Determine IC50 against Leishmania promastigotes.

  • Culture: Maintain Leishmania promastigotes at 28°C in RPMI-1640 medium supplemented with 10% HIFCS.

  • Seeding: Plate parasites (2 x 10⁶ cells/mL) in 96-well plates (100 µL/well).

  • Treatment: Add 3-methoxyindazole derivatives dissolved in DMSO (Final DMSO < 0.5%). Prepare serial dilutions (e.g., 100 µM to 0.1 µM). Include Amphotericin B as a positive control.

  • Incubation: Incubate for 48 hours at 28°C.

  • Development: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals with 100 µL SDS (10%).

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the dual pathways: the oxidative stress mechanism in parasites and the ATP-competitive binding in cancer cells.

MOA_Pathways cluster_Parasite Pathway A: Antiparasitic (Leishmania) cluster_Cancer Pathway B: Anticancer (Kinase Inhibition) Compound 3-Methoxyindazole Derivative Entry Passive Diffusion (High Lipophilicity) Compound->Entry If 5-NO2 present Binding ATP Pocket Binding (Hinge Region) Compound->Binding If 5-Aryl/Halogen Enzyme Nitroreductase (Type I) Entry->Enzyme Radical Nitro Anion Radical (-NO2•-) Enzyme->Radical Damage DNA Damage & Oxidative Stress Radical->Damage Interaction H-Bonding (N1/N2) Hydrophobic Fit (3-OMe) Binding->Interaction Inhibition Block Phosphorylation (Signal Transduction) Interaction->Inhibition

Figure 2: Dual Mechanism of Action: Oxidative Stress (Parasitic) vs. Kinase Inhibition (Oncology).

References

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Source: National Institutes of Health (PMC) [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. Source: ResearchGate [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2/EGFR Inhibitors. Source: MDPI [Link]

  • Indazole synthesis and functionalization. Source: Organic Chemistry Portal [Link]

  • Targeting the hydrophobic region of Hsp90's ATP binding pocket. Source: PubMed [Link]

Sources

3-methoxy-1H-indazole-5-carboxylic acid therapeutic potential

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 3-Methoxy-1H-Indazole-5-Carboxylic Acid

Executive Summary In the landscape of medicinal chemistry, the indazole scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While 3-amino and 3-halo indazoles are ubiquitous in kinase inhibitor design, 3-methoxy-1H-indazole-5-carboxylic acid represents a distinct, underutilized pharmacophore. This scaffold offers a unique electronic profile due to the C3-methoxy group (electron-donating, hydrogen bond accepting) combined with the C5-carboxylic acid (a versatile handle for solvent-front interactions or library generation). This guide analyzes its therapeutic utility in oncology (Kinase/IDO1 inhibition) and cardiovascular disease (sGC stimulation), providing validated synthetic protocols and mechanistic insights.

Part 1: Chemical Architecture & Pharmacophore Analysis

The therapeutic value of 3-methoxy-1H-indazole-5-carboxylic acid lies in its dual-functionality. Unlike the more common 3-H or 3-halo derivatives, the 3-methoxy group introduces specific physicochemical advantages:

  • Metabolic Stability: The methyl cap on the C3-oxygen prevents rapid glucuronidation often seen with C3-hydroxy tautomers (indazolones).

  • Hinge Binding Isostere: In kinase inhibitors, the indazole N1-H and N2 often bind to the ATP-binding hinge region. The C3-methoxy group can occupy the "gatekeeper" pocket or adjacent hydrophobic regions, modulating selectivity.

  • Vectorial Functionalization: The C5-carboxylic acid is positioned to project substituents into the solvent-exposed region of a protein pocket, ideal for solubilizing groups (e.g., morpholine/piperazine amides).

Table 1: Physicochemical Profile & Drug-Likeness

PropertyValue (Predicted)Therapeutic Implication
Molecular Weight 192.17 g/mol Fragment-based drug discovery (FBDD) ideal starting point.
cLogP ~1.4Optimal lipophilicity for oral bioavailability.
H-Bond Donors 2 (COOH, NH)Critical for hinge region binding (Kinases).
H-Bond Acceptors 4Facilitates water-mediated bridges in active sites.
Topological Polar Surface Area ~75 ŲGood membrane permeability (<140 Ų).

Part 2: Therapeutic Targets & Mechanisms

Kinase Inhibition (Oncology)

The indazole core is a bioisostere of the adenine ring of ATP. Derivatives of indazole-5-carboxylic acid have shown potency against VEGFR (Vascular Endothelial Growth Factor Receptor) and CDK (Cyclin-Dependent Kinase) families.

  • Mechanism: The indazole motif binds to the kinase hinge region. The 3-methoxy group provides steric bulk that can induce selectivity against kinases with smaller gatekeeper residues. The 5-position amide derivatives extend into the solvent channel, improving solubility and pharmacokinetic properties.

Soluble Guanylate Cyclase (sGC) Stimulation (Cardiovascular)

Indazole derivatives are foundational in the design of sGC stimulators (e.g., Vericiguat analogs).

  • Mechanism: These compounds bind to the heme-deficient sGC enzyme, restoring cGMP signaling in heart failure models. The 3-substituent is critical for fitting into the hydrophobic cleft of the sGC β1 subunit.

IDO1 Inhibition (Immuno-oncology)

Indole and indazole derivatives are competitive inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The 5-carboxylic acid mimics the acid moiety of the natural substrate (tryptophan), while the core engages the heme iron.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-1H-indazole-5-carboxylic acid

Note: Direct synthesis often requires protecting group strategies to ensure O-alkylation over N-alkylation.

Reagents: 5-bromo-2-fluorobenzaldehyde, Hydrazine hydrate, N-bromosuccinimide (NBS), Sodium Methoxide (NaOMe), n-Butyllithium (n-BuLi), CO2.

Step-by-Step Workflow:

  • Core Formation: React 5-bromo-2-fluorobenzaldehyde with hydrazine hydrate in ethanol (Reflux, 4h) to yield 5-bromo-1H-indazole .

  • C3-Bromination: Treat 5-bromo-1H-indazole with NBS in DMF (RT, 12h) to yield 3,5-dibromo-1H-indazole .

  • Selective C3-Methoxylation: React 3,5-dibromo-1H-indazole with NaOMe (3.0 eq) in methanol/THF at 65°C. The C3-bromide is more labile towards nucleophilic aromatic substitution than the C5-bromide.

    • Checkpoint: Monitor by LCMS. Product should show M+H corresponding to 5-bromo-3-methoxyindazole.

  • C5-Carboxylation:

    • Protect N1 with THP or SEM group (Standard protocol).

    • Perform Lithium-Halogen exchange: Treat with n-BuLi at -78°C in anhydrous THF.

    • Quench with dry CO2 gas (bubbling) or dry ice.

    • Acidic workup (HCl) removes the protecting group and protonates the carboxylate.

  • Purification: Recrystallize from Ethanol/Water to obtain 3-methoxy-1H-indazole-5-carboxylic acid .

Protocol B: Library Generation (Amide Coupling)

Objective: Derivatize the C5-acid to explore SAR.

  • Dissolve 3-methoxy-1H-indazole-5-carboxylic acid (1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min.

  • Add amine (R-NH2, e.g., morpholine, N-methylpiperazine) (1.1 eq).

  • Stir at RT for 4h.

  • Validation: Dilute with EtOAc, wash with LiCl (5% aq), dry over Na2SO4. Purify via Prep-HPLC.

Part 4: Visualization of Signaling & Synthesis

Diagram 1: Synthetic Pathway (Graphviz)

Synthesis_Pathway Start 5-bromo-2-fluorobenzaldehyde Step1 5-bromo-1H-indazole Start->Step1 N2H4, EtOH Step2 3,5-dibromo-1H-indazole Step1->Step2 NBS, DMF Step3 5-bromo-3-methoxy-1H-indazole Step2->Step3 NaOMe, MeOH (Selective C3 sub) Step4 Lithiation (n-BuLi) + CO2 Quench Step3->Step4 Protect N1 (THP/SEM) Final 3-methoxy-1H-indazole- 5-carboxylic acid Step4->Final Deprotection (HCl)

Caption: Figure 1. Convergent synthetic route emphasizing selective C3-methoxylation prior to C5-carboxylation.

Diagram 2: Mechanism of Action (Kinase Inhibition)

MOA_Kinase Inhibitor 3-Methoxy-Indazole Derivative ATP_Site ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Site H-Bonds (N1, N2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Steric Fit (3-OMe) Solvent Solvent Front (Solubility) Inhibitor->Solvent 5-Amide Extension Signal_Block Cell Cycle Arrest (Apoptosis) ATP_Site->Signal_Block Prevents Phosphorylation

Caption: Figure 2.[1] Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

Part 5: References

  • BenchChem. 4-methoxy-1H-indazole-3-carboxylic acid | Structure and Kinase Inhibitor Potential. (Discusses analogous methoxy-indazole scaffolds in kinase inhibition).

  • Organic Syntheses. Preparation of Indazole-3-carboxylic acid derivatives. (Foundational chemistry for indazole carboxylation).[2]

  • MDPI (Molecules). Synthesis and Biological Evaluation of Indazole Derivatives as Anticancer Agents. (Highlights the role of 5-substituted indazoles).

  • PubChem. Compound Summary: 5-methoxy-1H-indazole-3-carboxylic acid.[3][4] (Isomer data for structural comparison and physicochemical properties).

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (Provides amide coupling protocols relevant to the 5-carboxy isomer).

Sources

patent US8993586B2 acetyl-CoA carboxylase inhibitor intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide dissects the synthetic architecture of Acetyl-CoA Carboxylase (ACC) inhibitor intermediates as detailed in US Patent 8,993,586 B2 (Assignee: Pfizer Inc.). The patent addresses a critical bottleneck in metabolic therapeutic discovery: the metabolic instability of earlier ketone-based inhibitors. By incorporating N1/N2-lactam and spirocyclic motifs, these intermediates provide a metabolically robust scaffold that selectively inhibits ACC1 (cytosolic) and ACC2 (mitochondrial) isoforms.

This document serves as a blueprint for reproducing the core spirocyclic intermediates, specifically focusing on the spiro[chroman-2,4'-piperidin]-4-one and spiro-lactam derivatives. It bridges the gap between patent claims and bench-level execution, providing self-validating protocols and mechanistic insights required for high-purity scale-up.

Part 2: Mechanistic Foundation

The therapeutic logic of US8993586B2 rests on the "Malonyl-CoA Rheostat" hypothesis. ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.[1]

  • ACC1 (Liver/Adipose): Produces malonyl-CoA for de novo lipogenesis (DNL).[1] Inhibition reduces hepatic steatosis.[1]

  • ACC2 (Muscle/Heart): Produces malonyl-CoA that allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT-1) .[1]

    • Mechanism:[2][3] Malonyl-CoA blocks CPT-1

      
       Fatty acids cannot enter mitochondria 
      
      
      
      
      
      -oxidation is suppressed.
    • Therapeutic Effect: ACC inhibition lowers malonyl-CoA

      
       disinhibits CPT-1 
      
      
      
      restores mitochondrial fatty acid oxidation (FAO).
Visualization: The Malonyl-CoA Rheostat

ACC_Mechanism cluster_effect Effect of US8993586B2 Inhibitor AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC1 / ACC2 (Target Enzyme) ACC->MalonylCoA Catalyzes CPT1 CPT-1 (Mitochondrial Gatekeeper) MalonylCoA->CPT1 Inhibits (Allosteric) FattyAcids Long-Chain Fatty Acids (Cytosol) Mitochondria Mitochondrial Matrix (Beta-Oxidation) FattyAcids->Mitochondria Transport via CPT-1 Inhibitor Spirocyclic Inhibitor Inhibitor->ACC Blocks Activity

Figure 1: The dual mechanism of ACC inhibition. The inhibitor blocks the conversion of Acetyl-CoA to Malonyl-CoA, relieving the suppression of CPT-1 and enabling fatty acid oxidation.

Part 3: Synthetic Architecture & Key Intermediates

The core innovation in US8993586B2 is the spirocyclic lactam . Early generation inhibitors suffered from ketone reduction by aldo-keto reductases. The spiro-lactam ring constrains the molecule, preventing this metabolic degradation while maintaining the necessary geometry to bind the ACC carboxyltransferase (CT) domain.

Core Intermediate: The Spiro[chroman-2,4'-piperidine] Scaffold

This scaffold is constructed via a Kabbe condensation or a related cyclization involving a ketone and an activated phenol/amine.

Retrosynthetic Logic:

  • Target: Spirocyclic Indazole/Lactam.

  • Disconnection: Amide bond cleavage

    
     Indazole Acid + Spiro-amine.
    
  • Spiro-amine Formation: Intramolecular cyclization of a ketone with a bifunctional phenol/aniline precursor.

Part 4: Self-Validating Experimental Protocols

The following protocols are reconstructed from the patent's preferred embodiments and optimized for reproducibility.

Protocol A: Synthesis of Spiro[chroman-2,4'-piperidin]-4-one (Intermediate 1)

Objective: Construct the spirocyclic core efficiently while establishing the quaternary carbon center.

Reagents & Parameters:

Component Equiv. Role Critical Parameter
2-Hydroxyacetophenone 1.0 Substrate Purity >98% required
N-Boc-4-piperidone 1.1 Electrophile Dry, free of hydrate
Pyrrolidine 0.5 Catalyst Freshly distilled
Methanol 10 Vol Solvent Anhydrous

| Temperature | 65°C | Condition | Reflux |

Step-by-Step Methodology:

  • Complexation: In a dry reactor under

    
    , charge Methanol (10 volumes) and 2-Hydroxyacetophenone (1.0 equiv).
    
  • Catalyst Addition: Add Pyrrolidine (0.5 equiv) dropwise. Observation: Solution may darken slightly due to enamine formation.

  • Cyclization: Add N-Boc-4-piperidone (1.1 equiv) in one portion. Heat the mixture to reflux (65°C) for 12–16 hours.

    • Validation Check: Monitor by HPLC. The disappearance of acetophenone (<2%) indicates completion.

  • Workup: Cool to 20°C. The product often precipitates. If not, concentrate to 3 volumes and add water (5 volumes) to induce crystallization.

  • Purification: Filter the solid and wash with cold MeOH/Water (1:1).

    • Yield Target: 75–85%.

    • Purity: >95% (HPLC).

Protocol B: Formation of the N1/N2-Lactam (Intermediate 2)

Objective: Convert the spiro-ketone or precursor into the metabolically stable lactam ring.

Step-by-Step Methodology:

  • Schmidt Rearrangement (Alternative): Treat the spiro-ketone with Sodium Azide (

    
    ) in Methanesulfonic acid (
    
    
    
    ).
    • Safety Warning: This generates hydrazoic acid in situ. Must be performed in a blast-shielded hood with efficient scrubbing.

  • Temperature Control: Maintain reaction at 0°C during addition, then warm to 40°C.

    • Causality: Low temperature prevents runaway exotherms; moderate heat drives the migration of the alkyl group to form the lactam.

  • Quench: Pour slowly into crushed ice/NaOH. Extract with Ethyl Acetate.

Part 5: Visualization of Synthetic Route

The following diagram illustrates the convergent synthesis of the ACC inhibitor, highlighting the formation of the critical spirocyclic intermediate.

Synthesis_Route cluster_critical Critical Intermediate SM1 2-Hydroxy- acetophenone Int1 Spiro[chroman- 2,4'-piperidin]-4-one SM1->Int1 Pyrrolidine MeOH, Reflux SM2 N-Boc- 4-piperidone SM2->Int1 Int2 Spiro-Lactam Core Int1->Int2 Schmidt Rearrangement (NaN3, MsOH) Final ACC Inhibitor (US8993586B2) Int2->Final Amide Coupling (HATU, DIPEA) Acid Indazole-3- carboxylic Acid Acid->Final

Figure 2: Convergent synthetic route emphasizing the construction of the spirocyclic core via Kabbe condensation followed by amide coupling.

Part 6: Process Optimization & Troubleshooting

ChallengeRoot CauseMitigation Strategy
Low Yield in Cyclization Wet reagents (Hydrates)Use azeotropic distillation (Toluene) to dry piperidone before addition.
Incomplete Rearrangement Poor migration aptitudeSwitch from Schmidt conditions to Beckmann Rearrangement (Hydroxylamine-O-sulfonic acid).
Enantiomeric Excess (ee) Racemic spiro-centerPerform Chiral SFC resolution on Intermediate 1 using a Chiralpak AD-H column (MeOH co-solvent).

Part 7: References

  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Google Patents.

  • Griffith, D. A., et al. (2014). "Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes." Journal of Medicinal Chemistry.[4][5][6] [Link]

  • Fullerton, M. D., et al. (2013). "Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin-sensitizing effects of metformin." Nature Medicine. [Link]

  • Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats." Proceedings of the National Academy of Sciences. [Link]

Sources

Methodological & Application

O-methylation of 1H-indazole-3-ol to form 3-methoxyindazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for O-Functionalization of 1H-Indazole-3-ol

Executive Summary & Mechanistic Insight

Objective: To achieve high-purity O-methylation of 1H-indazole-3-ol (indazolone) to form 3-methoxyindazole, overcoming the inherent thermodynamic preference for N-alkylation.

The Challenge: Tautomeric Bias 1H-indazole-3-ol exists in a tautomeric equilibrium between the enol form (3-hydroxyindazole) and the keto form (indazolone). Under standard alkylation conditions (e.g., Methyl Iodide/Base), the reaction is dominated by N-alkylation , typically yielding 1-methylindazolone (N1) or 2-methylindazolone (N2) as the major products. This is due to the high nucleophilicity of the nitrogen atoms in the deprotonated heteroaromatic ring.

The Solution: Strategic Route Selection To successfully target the O-methylated product (3-methoxyindazole), researchers must employ one of two strategies:

  • The "Hard" Electrophile Strategy (Direct): Utilizing "hard" alkylating agents (e.g., Meerwein’s salt) or silver-mediated alkylation to kinetically favor the oxygen center.

  • The Nucleophilic Aromatic Substitution (SNAr) Strategy (Indirect): A robust, industrial-standard two-step sequence converting the hydroxyl group to a chloride leaving group, followed by displacement with methoxide. This route guarantees O-regioselectivity.

Strategic Pathway Analysis

The following diagram illustrates the divergent reaction pathways and the critical decision points for achieving O-selectivity.

IndazolePathways Start 1H-Indazole-3-ol (Tautomeric Mixture) Keto Keto Form (Indazolone) Start->Keto Equilibrium Enol Enol Form (3-Hydroxy) Start->Enol Equilibrium SNAr_Route SNAr Route (Recommended) Start->SNAr_Route Step 1: POCl3 Direct Direct Alkylation (MeI / Base) Keto->Direct N_Alk N-Alkylation (Major Product) Direct->N_Alk Kinetic/Thermo Preference Chloro Intermediate: 3-Chloroindazole SNAr_Route->Chloro Target Target: 3-Methoxyindazole Chloro->Target Step 2: NaOMe (Methanol)

Figure 1: Reaction landscape showing the competition between N-alkylation (red) and the strategic SNAr route (blue/green) to achieve the target.

Experimental Protocols
Protocol A: The "Gold Standard" (SNAr Route)

Recommended for: High purity, scale-up, and guaranteed regioselectivity. Mechanism: Conversion of the -OH to a -Cl leaving group, followed by nucleophilic displacement by methoxide.

Step 1: Chlorination to 3-Chloroindazole

  • Reagents: 1H-indazole-3-ol (1.0 equiv), Phosphorus Oxychloride (POCl3, 5.0 equiv), N,N-Dimethylaniline (catalytic).

  • Procedure:

    • Charge a round-bottom flask with 1H-indazole-3-ol.

    • Add POCl3 carefully under an inert atmosphere (Ar/N2).

    • Add catalytic N,N-dimethylaniline (0.1 equiv) to accelerate the reaction.

    • Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for consumption of starting material.

    • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralize the aqueous suspension with saturated NaHCO3 solution to pH 7–8.

    • Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from ethanol or flash chromatography if necessary.

Step 2: Methoxylation (SNAr)

  • Reagents: 3-Chloroindazole (from Step 1), Sodium Methoxide (NaOMe, 25% wt in MeOH, 3.0 equiv), Methanol (solvent).

  • Procedure:

    • Dissolve 3-chloroindazole in anhydrous Methanol (0.5 M concentration).

    • Add Sodium Methoxide solution dropwise at room temperature.

    • Heat the reaction in a sealed pressure tube or reflux condenser to 120°C–140°C (sealed tube preferred for kinetics) for 12–24 hours.

    • Workup: Cool to room temperature. Concentrate methanol under reduced pressure.

    • Dilute residue with water and extract with Ethyl Acetate or DCM.

    • Yield: Expect 80–95% conversion.

    • Validation: 1H NMR will show a distinct singlet for -OMe at ~4.0 ppm and loss of the N-H signal if N-protected, or a shift in aromatic protons.

Protocol B: Direct O-Methylation (Silver-Mediated)

Recommended for: Small-scale synthesis or when the 3-chloro intermediate is inaccessible. Caveat: Lower yields due to competing N-alkylation; requires careful chromatographic separation.

  • Reagents: 1H-indazole-3-ol (1.0 equiv), Silver Carbonate (Ag2CO3, 1.5 equiv), Methyl Iodide (MeI, 2.0 equiv), Benzene or Toluene (Anhydrous).

  • Rationale: The "Silver Salt" method exploits the hard-soft acid-base (HSAB) principle. The silver ion coordinates to the halide (iodide), promoting an SN1-like character that favors attack by the "harder" oxygen nucleophile over the nitrogen. Non-polar solvents like Benzene/Toluene further suppress N-alkylation by destabilizing the ionic transition states associated with N-alkylation.

  • Procedure:

    • Suspend 1H-indazole-3-ol and Ag2CO3 in anhydrous Toluene under Argon.

    • Add Methyl Iodide dropwise.

    • Stir at room temperature for 24 hours in the dark (wrap flask in foil).

    • Filter the mixture through a Celite pad to remove silver salts.

    • Concentrate the filtrate.

    • Purification: Rigorous Flash Column Chromatography is required to separate the O-methyl product (less polar) from the N-methyl byproducts (more polar).

Analytical Validation & Data Summary

Distinguishing Isomers by NMR: The most critical analytical step is differentiating 3-methoxyindazole from 1-methyl or 2-methyl isomers.

Feature3-Methoxyindazole (Target)1-Methylindazole (Byproduct)2-Methylindazole (Byproduct)
1H NMR (-CH3) Singlet, δ 4.0–4.1 ppmSinglet, δ 3.9–4.0 ppmSinglet, δ 4.1–4.2 ppm
13C NMR (-CH3) δ ~55–60 ppm (O-Me)δ ~35 ppm (N-Me)δ ~40 ppm (N-Me)
HMBC Correlation Me protons correlate to C3 (C-O bond)Me protons correlate to C7a/C1 Me protons correlate to C3/C1
UV/Vis Blue-shifted (hypsochromic)Red-shifted (bathochromic)Distinct quinoid band

Protocol Comparison Table:

ParameterProtocol A (SNAr via Cl)Protocol B (Direct Ag2CO3)
Regioselectivity High (>98% O-Me) Moderate (Mixture of O/N)
Yield High (Total ~70-80%)Low to Moderate (30-50%)
Scalability Excellent (Kg scale)Poor (Cost of Ag, Chromatography)
Reagent Safety POCl3 (Corrosive), NaOMeMeI (Toxic), Ag2CO3 (Expensive)
References
  • Selectivity in Indazole Alkylation

    • L. Dong, et al. Magical Power of Quantum Mechanics: Regioselectivity in Indazole Alkylation. WuXi Biology.

  • SNAr Synthesis Route (Analogous Systems)

    • Synthesis of 3-substituted indazoles via 3-halo intermediates. Organic Chemistry Portal.

  • Direct Alkylation Challenges

    • Cheung, et al. Regioselective N-alkylation of the 1H-indazole scaffold.[1] Beilstein J. Org.[2] Chem. 2021, 17, 1939–1951.[2]

  • Silver-Mediated Alkylation Principles

    • Use of Methyl Iodide in O-Methylation of Organic Compounds.[3][4] Juniper Publishers.

Sources

Advanced Protocols for the Synthesis of 3-Substituted Indazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The indazole-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., FGFR, ALK, VEGFR inhibitors) and anti-inflammatory agents. The 3-position of the indazole ring is a critical vector for structure-activity relationship (SAR) exploration, often determining selectivity and potency by engaging the ATP-binding pocket's "gatekeeper" residues.

This guide details two distinct, field-proven synthetic strategies:

  • Late-Stage Functionalization (Protocol A): Ideal for generating diverse libraries. It utilizes a robust C3-iodination followed by palladium-catalyzed cross-coupling.

  • De Novo Cyclization (Protocol B): Ideal for scale-up of specific alkyl analogs (e.g., 3-methyl). It proceeds via hydrazine condensation with 2-acyl-fluorobenzenes.

Strategic Decision Matrix

The choice of protocol depends on the target substituent (


) and the scale of synthesis.

G cluster_A Protocol A Advantages cluster_B Protocol B Advantages Start Target: 3-Substituted Indazole-5-Carboxylate Decision Nature of Substituent (R3)? Start->Decision Aryl Aryl / Heteroaryl / Alkenyl Decision->Aryl Diversity Required Alkyl Alkyl (Methyl, Ethyl) Decision->Alkyl Specific Scale-up RouteA Protocol A: Late-Stage Functionalization (Iodination + Suzuki/Sonogashira) Aryl->RouteA RouteB Protocol B: De Novo Cyclization (2-Fluoro-5-acyl-benzoate + Hydrazine) Alkyl->RouteB Div High Diversity (Library Gen) RouteA->Div Cost Lower Cost (No Pd) RouteB->Cost Com Commercial Starting Material Step Fewer Steps for Alkyls

Figure 1: Strategic Decision Matrix for selecting the optimal synthetic route based on target chemotype.

Protocol A: Divergent Synthesis via C3-Iodination & Suzuki Coupling

This protocol is the industry standard for medicinal chemistry (MedChem) campaigns requiring rapid SAR exploration at the 3-position.

Phase 1: Regioselective C3-Iodination

Objective: Synthesize methyl 3-iodo-1H-indazole-5-carboxylate. Mechanism: Electrophilic aromatic substitution. The N1-proton is acidic; under basic conditions, the indazolyl anion is generated, increasing electron density at C3 for attack by the iodonium equivalent.

Materials:

  • Methyl 1H-indazole-5-carboxylate (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)[1]
    
  • Potassium Hydroxide (KOH) (3.0 equiv) or NaOH

  • Solvent: Methanol (MeOH) / Water (

    
    ) (4:1 v/v)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-indazole-5-carboxylate (e.g., 5.0 g) in MeOH (50 mL).

  • Base Addition: Add KOH pellets (3.0 equiv) dissolved in minimal water (12 mL). The solution may darken.

  • Iodination: Cool the mixture to 0°C. Add solid iodine (

    
    ) portion-wise over 30 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by LC-MS (Target M+H: ~303 amu).

  • Quench & Workup:

    • Dilute with water (100 mL).

    • Carefully acidify to pH ~5 using 1M HCl. The product typically precipitates as a solid.

    • Add 10% aqueous

      
       (sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/colorless).
      
  • Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum at 45°C.

    • Yield Expectation: 85–95%.

    • Appearance: Off-white to pale yellow solid.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the


 substituent (Aryl/Heteroaryl).
Critical Insight:  Unprotected indazoles (free NH) can poison Palladium catalysts. While protection (e.g., SEM, THP) is often used, the conditions below utilize a robust catalyst system (

) that tolerates the free NH, provided the base concentration is managed.

Materials:

  • Methyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with the 3-iodo intermediate, boronic acid, and base.

  • Degassing (Crucial): Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of failed couplings here.

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 90–100°C for 4–16 hours (or 120°C for 30 min in a microwave reactor).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Concentrate the filtrate.[2] Partition between EtOAc and water.[2]

    • Wash organic layer with brine, dry over

      
      .[2]
      
  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Data Summary: Protocol A

ParameterSpecificationNotes
Iodination Yield >85%High efficiency; no chromatography usually needed.
Coupling Yield 60–90%Varies with boronic acid sterics.
Key Impurity De-iodinated SMResult of Protodehalogenation if reaction runs too long.
Catalyst Choice

Superior to

for heteroaryl chlorides/iodides.

Protocol B: De Novo Cyclization (2-Fluoro-5-acyl Route)

This protocol is preferred when the 3-substituent is an alkyl group (e.g., methyl, ethyl, trifluoromethyl) derived from the corresponding ketone.

Mechanism:


 displacement of the fluorine by hydrazine, followed by intramolecular condensation with the ketone carbonyl.

Materials:

  • Methyl 3-acetyl-4-fluorobenzoate (or similar 2-fluoro-5-acyl derivative) (1.0 equiv)

  • Hydrazine Hydrate (

    
    ) (2.0–5.0 equiv)
    
  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-fluoro-5-acyl-benzoate in Ethanol (0.2 M concentration).

  • Addition: Add Hydrazine Hydrate dropwise at RT.

    • Caution: Hydrazine is toxic and a suspected carcinogen. Use a fume hood.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: TLC usually shows a fluorescent spot for the indazole product.

  • Workup:

    • Cool to RT. The product often crystallizes directly from the reaction mixture.

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid: Concentrate to 20% volume, dilute with water, and filter the resulting precipitate.

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the Suzuki Coupling (Protocol A) , including critical decision points for troubleshooting.

SuzukiWorkflow Start Start: Methyl 3-iodo-1H-indazole-5-carboxylate Protect Optional: Protect N1 (SEM/THP) (Rec. if R3 is bulky/electron-poor) Start->Protect Optimization Degas Degas Solvents (Dioxane/H2O) (Argon Sparge 10 min) Start->Degas Protect->Degas CatAdd Add Catalyst (Pd(dppf)Cl2) + Base Degas->CatAdd Heat Heat: 90°C (Thermal) or 120°C (MW) CatAdd->Heat Check LC-MS Check @ 2 hrs Heat->Check Success Complete Conversion Check->Success >90% Prod Stalled Stalled / Low Conversion Check->Stalled SM remaining DeIodo Protodeiodination (Side Product) Check->DeIodo Side Prod > 10% Workup Filter (Celite) -> Extract -> Column Success->Workup Action1 Add more cat. (2 mol%) + Heat longer Stalled->Action1 Action2 Switch to Protocol B or Protect N1 DeIodo->Action2

Figure 2: Operational workflow for Pd-catalyzed cross-coupling of 3-iodoindazoles.

Quality Control & Troubleshooting

Analytical Standards
  • NMR (1H): The H3 proton (singlet ~8.1 ppm) present in the starting material (if using Protocol A precursor before iodination) must disappear. For 3-substituted derivatives, verify the disappearance of the H3 singlet and integration of the new R3 protons.

  • HPLC Purity: >95% required for biological assays.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Column: C18 Reverse Phase.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Iodination) Incomplete reactionIncrease

to 3.0 equiv; ensure pH is basic (KOH) during addition.
Stalled Suzuki Coupling Catalyst poisoning by free NHUse SEM protection (SEM-Cl, NaH) prior to coupling. Alternatively, switch to Pd-XPhos G3 catalyst.
Protodeiodination Overheating or Hydride sourceReduce temperature; ensure solvent is anhydrous if using hydride-sensitive reagents (though Suzuki uses water). Check solvent purity.
Regioisomers (Protocol B) N1 vs N2 alkylationNot applicable for cyclization (forms 1H-indazole). However, subsequent alkylation of the indazole N can yield N1/N2 mixtures (N1 usually favored).

References

  • Vertex AI Search. (2025). Preparation of methyl 3-iodo-1H-indazole-5-carboxylate protocol. Retrieved from

  • Organic Syntheses. (n.d.). Indazole Synthesis Procedures. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from

  • National Institutes of Health (NIH). (2006). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from

  • ResearchGate. (2025). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from

  • WIPO. (2010). WO/2010/020307: Indazole-5-Carboxylic Acid Hydrazide Derivatives.[3] Retrieved from

Sources

Application Note: 3-Methoxy-1H-indazole-5-carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic utilization of 3-methoxy-1H-indazole-5-carboxylic acid as a privileged scaffold for Type I and Type II kinase inhibitors.

Executive Summary

The indazole ring system is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved drugs like Axitinib (VEGFR inhibitor) and Pazopanib . While 3-aryl and 3-amido indazoles are common, the 3-methoxy-1H-indazole-5-carboxylic acid scaffold offers a unique chemical space. The 3-methoxy group provides a specific electronic profile and steric bulk that can displace water molecules in the "back pocket" of the ATP binding site, while the 5-carboxylic acid serves as an ideal vector for fragment-based drug discovery (FBDD), allowing extension into the solvent-exposed region to modulate solubility and pharmacokinetic (PK) properties.

Strategic Rationale & Binding Mechanism

The "Hinge Binder" Concept

Kinase inhibitors typically function by competing with ATP. The indazole core mimics the adenine ring of ATP.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu residue).

  • N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.

The Role of Substituents[1][2][3][4]
  • 3-Methoxy Group: Unlike a bulky phenyl group, the methoxy group is compact. It acts as a weak H-bond acceptor and an electron-donating group (EDG), increasing the electron density of the pyrazole ring. This can strengthen the N1-H interaction. Sterically, it often targets the "Gatekeeper" residue vicinity.

  • 5-Carboxylic Acid: This position points towards the solvent-exposed region (Sugar pocket/Phosphate binding region). Derivatization here (e.g., amide coupling) allows the introduction of solubilizing groups (morpholine, piperazine) without disrupting the critical hinge binding.

Mechanistic Diagram (DOT)

The following diagram illustrates the logical flow of designing inhibitors around this scaffold.

KinaseBindingLogic Scaffold 3-Methoxy-1H-indazole-5-COOH (Core Scaffold) Hinge Hinge Region Binding (N1-H & N2 Interaction) Scaffold->Hinge Indazole Core Gatekeeper Gatekeeper Residue (3-OMe Steric/Electronic Fit) Scaffold->Gatekeeper 3-OMe Group Solvent Solvent Exposed Region (5-COOH Derivatization) Scaffold->Solvent 5-COOH Vector Potency High Potency (nM) ATP Competition Hinge->Potency Gatekeeper->Potency ADME Improved ADME/Solubility (Via Amide Tail) Solvent->ADME

Figure 1: Structural logic of the 3-methoxy-1H-indazole-5-carboxylic acid scaffold in kinase inhibition.

Chemical Protocol: Scaffold Derivatization

Objective: Synthesize a library of 5-carboxamide derivatives to probe the solvent channel.

Materials
  • Scaffold: 3-methoxy-1H-indazole-5-carboxylic acid (CAS: Hypothetical/Custom Synthesis - typically derived from 3-hydroxy precursor via O-methylation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Amines: Diverse library (e.g., N-methylpiperazine, Morpholine, 3-aminopyridine).

Step-by-Step Synthesis Workflow
  • Activation: Dissolve 3-methoxy-1H-indazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the active ester.[1]

    • Note: The color typically shifts to yellow/orange upon activation.

  • Coupling: Add the desired amine (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold - OH + Amine - H).

  • Work-up:

    • Dilute with EtOAc.

    • Wash with sat. NaHCO₃ (remove unreacted acid), water, and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC for polar amines.

Synthesis Workflow Diagram (DOT)

SynthesisProtocol Start Start: 3-OMe-Indazole-5-COOH Activate Activation: + HATU / DIPEA (DMF, 15 min) Start->Activate Couple Coupling: + Amine (R-NH2) (RT, 4-16h) Activate->Couple Monitor QC Check: LC-MS Monitoring Couple->Monitor Monitor->Couple Incomplete Purify Purification: Prep-HPLC / Flash Monitor->Purify Conversion >90% Final Final Inhibitor: 5-Carboxamide Derivative Purify->Final

Figure 2: Amide coupling workflow for derivatizing the 5-position.

Biological Evaluation Protocol: ADP-Glo™ Kinase Assay

Objective: Determine the IC50 of the synthesized derivatives against a target kinase (e.g., VEGFR2 or CDK2).

Principle

The ADP-Glo™ assay (Promega) quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a luminescent assay: ATP → ADP (Kinase rxn) → ATP (Re-synthesis) → Light (Luciferase).

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 (for Tyrosine kinases) or Histone H1 (for Ser/Thr kinases).

  • ATP: Ultra-pure (Promega).

Protocol Steps
  • Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (starting at 10 µM).

  • Enzyme Reaction (5 µL):

    • Add 2 µL of Kinase (optimized concentration, e.g., 1-5 ng/well) to a 384-well white plate.

    • Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reagent (5 µL): Add 5 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection Reagent (10 µL): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Case Study Data: SAR Trends

The following table summarizes hypothetical SAR data demonstrating the importance of the 5-position derivatization for a VEGFR2 model system.

Compound IDR-Group (5-Position Amide)3-PositionVEGFR2 IC50 (nM)Solubility (µM)
IND-01 -OH (Carboxylic Acid parent)-OMe> 5,000> 200
IND-02 -NH-Methyl-OMe450150
IND-03 -NH-Phenyl-OMe12< 1
IND-04 -NH-(CH₂)₂-Morpholine-OMe8 180
IND-05 -NH-(CH₂)₂-Morpholine-H120190

Analysis:

  • IND-01 vs IND-02: The free acid is poor at binding (electrostatic repulsion or lack of hydrophobic contact).

  • IND-03: High potency due to hydrophobic interaction in the solvent channel, but poor solubility.

  • IND-04 (Lead): The morpholine tail maintains potency (solubilizing group points to solvent) and restores solubility.

  • IND-04 vs IND-05: Removal of the 3-methoxy group (IND-05) results in a 15-fold loss of potency, confirming the 3-OMe contribution to the hinge/gatekeeper fit.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
    • Source: PMC (PubMed Central).
    • Link:[Link]

  • Structure-Activity Relationships (SAR)

    • Title: Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors.
    • Source: PubMed.[2]

    • Link:[Link]

  • Synthesis of Indazoles

    • Title: Indazole Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Kinase Assay Protocols: Title: ADP-Glo™ Kinase Assay Systems Technical Manual. Source: Promega.

Sources

Application Notes and Protocols for the Functionalization of 5-Position Carboxylic Acid in 3-Methoxyindazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Methoxyindazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The 3-methoxyindazole moiety, in particular, has garnered significant attention due to its presence in a number of clinical and preclinical drug candidates. Functionalization of this core at the 5-position, typically bearing a carboxylic acid, is a key strategy for modulating potency, selectivity, pharmacokinetic properties, and for the introduction of pharmacophores that can engage with specific biological targets. This guide provides a detailed overview of the common and effective methods for the derivatization of the 5-position carboxylic acid of 3-methoxyindazoles, with a focus on amide bond formation and esterification.

PART 1: Amide Bond Formation - A Cornerstone of Indazole Diversification

The conversion of the 5-carboxylic acid to a wide array of amides is arguably the most versatile and widely employed strategy for generating libraries of 3-methoxyindazole derivatives. The resulting amide bond can act as a hydrogen bond donor and acceptor, and the substituent on the nitrogen atom can be tailored to probe specific interactions within a biological target.

Key Considerations for Amide Coupling with 3-Methoxyindazole-5-carboxylic Acid:
  • Activation of the Carboxylic Acid: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated to a more electrophilic species.

  • Choice of Coupling Reagents: A plethora of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent can be influenced by the scale of the reaction, the steric and electronic properties of the coupling partners, and the desired purity of the final product.

  • Base: An organic base is typically required to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine.

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is commonly used to dissolve the reactants and facilitate the reaction.

Protocol 1: Standard Amide Coupling using HATU

This protocol is a robust and generally high-yielding method suitable for a wide range of amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and racemization.[1]

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Indazole 3-Methoxyindazole- 5-carboxylic acid Stir Stir at room temperature (2-16 h) Indazole->Stir Add to solution of Indazole, Amine, and DIPEA in DMF Amine Amine (1.1 eq) Amine->Stir HATU HATU (1.2 eq) HATU->Stir DIPEA DIPEA (3.0 eq) DIPEA->Stir DMF Anhydrous DMF DMF->Stir Quench Quench with water Stir->Quench Monitor by TLC/LC-MS Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Desired Amide Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a solution of 3-methoxy-1H-indazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) is added N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • HATU (1.2 eq) is added in one portion, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours depending on the reactivity of the amine.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

Reagent Table:

ReagentMolar Eq.Purpose
3-Methoxy-1H-indazole-5-carboxylic acid1.0Starting material
Amine1.1Coupling partner
HATU1.2Coupling reagent
DIPEA3.0Organic base
Anhydrous DMF-Solvent
Protocol 2: Acyl Chloride Formation Followed by Amination

For less reactive amines or when HATU is not suitable, a two-step procedure involving the formation of an acyl chloride intermediate can be effective. This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride.

Experimental Workflow:

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amination cluster_workup Work-up & Purification Indazole_acid 3-Methoxyindazole- 5-carboxylic acid Reflux Reflux (2-4 h) Indazole_acid->Reflux Thionyl_chloride Thionyl Chloride (excess) Thionyl_chloride->Reflux DMF_cat DMF (catalytic) DMF_cat->Reflux Concentrate1 Concentrate in vacuo Reflux->Concentrate1 Monitor by IR Acyl_chloride Acyl Chloride Intermediate Concentrate1->Acyl_chloride Stir2 Stir at 0 °C to rt Acyl_chloride->Stir2 Add dropwise to Amine solution at 0 °C Amine_sol Solution of Amine and Triethylamine in DCM Amine_sol->Stir2 Quench_workup Quench with water Stir2->Quench_workup Monitor by TLC/LC-MS Extract_workup Extract with DCM Quench_workup->Extract_workup Wash_workup Wash with aq. NaHCO3 and brine Extract_workup->Wash_workup Dry_workup Dry over Na2SO4 Wash_workup->Dry_workup Concentrate_workup Concentrate in vacuo Dry_workup->Concentrate_workup Purify_workup Purify by column chromatography Concentrate_workup->Purify_workup Product_amide Desired Amide Purify_workup->Product_amide

Caption: Two-step amide synthesis via an acyl chloride intermediate.

Step-by-Step Protocol:

  • Acyl Chloride Formation: A mixture of 3-methoxy-1H-indazole-5-carboxylic acid and an excess of thionyl chloride with a catalytic amount of DMF is heated at reflux for 2-4 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Amination: The crude acyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

PART 2: Esterification - Accessing Another Key Derivative Class

Esterification of the 5-carboxylic acid provides another avenue for structural modification, influencing properties such as solubility, cell permeability, and metabolic stability.

Protocol 3: Fischer Esterification

This classical method is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used as the solvent.[2][3]

Experimental Workflow:

Fischer_Esterification_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_ester Reaction cluster_workup_ester Work-up & Purification Indazole_acid_ester 3-Methoxyindazole- 5-carboxylic acid Reflux_ester Reflux (4-24 h) Indazole_acid_ester->Reflux_ester Alcohol Alcohol (solvent) Alcohol->Reflux_ester Acid_cat Conc. H2SO4 (catalytic) Acid_cat->Reflux_ester Concentrate_ester Concentrate in vacuo Reflux_ester->Concentrate_ester Monitor by TLC/LC-MS Dilute Dilute with EtOAc Concentrate_ester->Dilute Wash_ester Wash with aq. NaHCO3 and brine Dilute->Wash_ester Dry_ester Dry over Na2SO4 Wash_ester->Dry_ester Concentrate_final Concentrate in vacuo Dry_ester->Concentrate_final Purify_ester Purify by column chromatography Concentrate_final->Purify_ester Product_ester Desired Ester Purify_ester->Product_ester

Caption: Fischer esterification workflow.

Step-by-Step Protocol:

  • 3-methoxy-1H-indazole-5-carboxylic acid is suspended in the desired alcohol (e.g., methanol or ethanol), which acts as both the reactant and the solvent.

  • A catalytic amount of concentrated sulfuric acid (typically 2-3 drops for a small-scale reaction) is added.

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC or LC-MS), which can take from 4 to 24 hours.

  • The excess alcohol is removed under reduced pressure.

  • The residue is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which can be purified by column chromatography if necessary.

Troubleshooting and Key Considerations

  • Low Amide Coupling Yields: If low yields are observed in amide coupling reactions, ensure all reagents and solvents are anhydrous. The use of a different coupling reagent or a higher excess of the amine and coupling reagent may be beneficial. For sterically hindered amines, higher reaction temperatures may be required.

  • Side Reactions: The indazole N-H is nucleophilic and can potentially react with the activated carboxylic acid, leading to undesired side products. While this is generally not a major issue, for certain substrates or under harsh conditions, N-acylation may be observed. If this becomes problematic, protection of the indazole nitrogen may be necessary.

  • Incomplete Esterification: Fischer esterification is an equilibrium process. To drive the reaction to completion, using a large excess of the alcohol is crucial. For more complex alcohols, where using them as a solvent is not feasible, other esterification methods such as Steglich esterification (using DCC and DMAP) may be more appropriate.

  • Purification: The byproducts of coupling reagents (e.g., DCU from DCC, HOBt) need to be effectively removed during work-up and purification. Aqueous washes are often effective, but careful column chromatography is typically required to obtain highly pure products.

Conclusion

The functionalization of the 5-position carboxylic acid of 3-methoxyindazoles is a critical step in the synthesis of novel drug candidates. The protocols outlined in this guide for amide bond formation and esterification provide robust and versatile methods for accessing a wide range of derivatives. By carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently generate libraries of compounds for biological evaluation, accelerating the drug discovery process.

References

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Preparation of Esters. Chemistry LibreTexts. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

preventing N-methylation during 3-methoxyindazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing N-methylation during 3-methoxyindazole synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Welcome to the Support Center

The Challenge: Synthesizing 3-methoxyindazole is a classic problem in heterocyclic chemistry due to annular tautomerism . The precursor, 1H-indazol-3(2H)-one (often called 3-hydroxyindazole), exists in equilibrium between its enol (OH) and lactam (NH) forms.

When you attempt direct alkylation (e.g., MeI + Base), the nitrogen atoms (


 and 

) are significantly more nucleophilic than the oxygen, typically resulting in a mixture of:
  • 
    -methyl:  Thermodynamically stable (often dominant).[1]
    
  • 
    -methyl:  Kinetically favored or favored by specific steric/electronic factors.
    
  • 
    -methyl:  The desired product, often the minor component (<10%) under standard conditions.
    

The Solution: To prevent N-methylation, you must either (A) Change the Mechanism (switch from electrophilic alkylation to nucleophilic displacement) or (B) Block the Nitrogen (using hard-soft acid-base principles or protection groups).

Strategic Decision Matrix

Before starting, select the protocol that matches your starting material and scale.

SynthesisDecision Start Start: Choose Precursor PathA Precursor: 3-Halo-indazole (Cl, Br, or NO2) Start->PathA High Scale / Robust PathB Precursor: Indazolin-3-one (3-Hydroxyindazole) Start->PathB Lab Scale / Precious Material Method1 Method 1: Nucleophilic Displacement (The 'Zero N-Me' Route) PathA->Method1 Method2 Method 2: Silver-Mediated Alkylation (Ag2CO3 / MeI) PathB->Method2 Preferred for Selectivity Method3 Method 3: Mitsunobu Reaction (MeOH / DEAD / PPh3) PathB->Method3 Alternative

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Protocol Modules

Module A: The "Displacement" Route (Gold Standard)

Best for: Scale-up, high purity, and absolute prevention of N-methylation. Concept: Instead of attacking an electrophilic methyl group with a nucleophilic indazole (which leads to N-alkylation), you invert the roles. You use a 3-haloindazole (electrophile) and attack it with methoxide (nucleophile). Since the methyl source is


, N-methylation is chemically impossible.

Reagents:

  • Substrate: 3-Chloro-1H-indazole or 3-Bromo-1H-indazole (or 3-Nitro).

  • Reagent: Sodium Methoxide (NaOMe), 5.0 equiv.

  • Solvent: Methanol (anhydrous) or MeOH/DMSO mixtures for higher temp.

Step-by-Step Protocol:

  • Preparation: Dissolve 3-chloro-1H-indazole (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Activation: Add Sodium Methoxide (NaOMe) solution (30% in MeOH, 5.0 equiv).

    • Note: High base concentration is required to force the

      
      -like displacement on the electron-rich ring.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 12–24 hours.
    
    • Troubleshooting: If conversion is low after 24h, transfer to a sealed tube and heat to

      
      , or add a co-solvent like DMSO to increase the boiling point.
      
  • Workup: Cool to RT. Quench with water. The product may precipitate. If not, extract with EtOAc.

  • Purification: Recrystallize from hexanes/EtOAc.

Why this works: The N-H proton is acidic. NaOMe deprotonates


 first, creating an anionic species. This anion is electron-rich, making nucleophilic attack at C3 difficult. However, under forcing conditions (heat/excess base), the methoxide displaces the halide. Since no methyl electrophile (like MeI) is present, 

-methylation cannot occur.
Module B: Silver-Mediated O-Alkylation

Best for: Small scale, when starting from indazolin-3-one. Concept: This relies on the Pearson HSAB (Hard and Soft Acids and Bases) Theory . The Silver ion (


) is a soft Lewis acid that coordinates strongly to the soft nitrogen lone pairs of the indazole, effectively "blocking" them and reducing their nucleophilicity. This leaves the "hard" oxygen atom available to attack the methyl iodide.

Reagents:

  • Substrate: Indazolin-3-one.

  • Alkylating Agent: Methyl Iodide (MeI), 1.2 equiv.

  • Promoter: Silver Carbonate (

    
    ), 1.1–1.5 equiv.
    
  • Solvent: Benzene or Toluene (Non-polar solvents are critical).

Step-by-Step Protocol:

  • Setup: In a foil-wrapped flask (protect from light), suspend indazolin-3-one (1.0 equiv) and

    
     (1.2 equiv) in anhydrous Toluene.
    
  • Addition: Add Methyl Iodide (1.5 equiv) dropwise.

  • Reaction: Stir at

    
     in the dark for 12 hours.
    
  • Filtration: Filter the grey silver salts through a Celite pad. Wash with EtOAc.[2]

  • Analysis: Check TLC.

    
    -methyl products are typically less polar than the starting material but more polar than 
    
    
    
    -methyl byproducts in many systems (though this varies by substitution).

Critical Warning: Do not use polar solvents like DMF or Acetone. These solvents solvate the silver ion, breaking the Ag-N coordination and restoring N-nucleophilicity, leading to N-methylation.

Troubleshooting & FAQs

Q1: I used Method B ( ) but still got N-methylation. Why?

Diagnosis: This is usually a solvent or stoichiometry issue.

  • Solvent Check: Did you use DMF, THF, or Acetonitrile? These coordinate to

    
    . You must  use non-polar solvents like Toluene, Benzene, or Hexane/DCM mixtures to maintain the "Silver Effect."
    
  • Light Exposure: Silver salts degrade in light. Ensure the reaction vessel was wrapped in foil.

Q2: How do I distinguish N-Me from O-Me isomers by NMR?

Answer:

  • 
     NMR (The Definitive Test): 
    
    • 3-OMe (O-Methyl): The methoxy carbon typically appears around 55–60 ppm .

    • N-Me (N-Methyl): The N-methyl carbon typically appears upfield, around 35–40 ppm .

  • 
     NMR: 
    
    • 3-OMe: Singlet

      
       4.0–4.2 ppm.
      
    • N-Me: Singlet

      
       3.5–3.9 ppm (usually more shielded than O-Me).
      
Q3: Method A (Displacement) is stalling. The starting material won't disappear.

Diagnosis: The indazole ring is electron-rich, making nucleophilic attack difficult.

  • Fix 1 (Temperature): Refluxing methanol (

    
    ) is often insufficient. Use a sealed tube or autoclave at 
    
    
    
    .
  • Fix 2 (Leaving Group): If using 3-chloro, switch to 3-bromo or 3-nitro (3-nitro is an excellent leaving group for this transformation).

  • Fix 3 (Catalysis): Add 10 mol% CuI (Copper Iodide) and a ligand (like L-proline) to catalyze the displacement (Ullmann-type coupling conditions).

Mechanistic Visualization

Understanding the competition between N and O alkylation is vital for control.

Mechanism SM Indazolin-3-one (Tautomeric Mix) N_Path Direct Alkylation (K2CO3 / DMF / MeI) SM->N_Path Free N-Lone Pair O_Path Silver Coordination (Ag2CO3 / Toluene / MeI) SM->O_Path Ag+ blocks N N_Prod N-Methyl Indazole (Undesired) N_Path->N_Prod N-Nucleophilicity > O O_Prod 3-Methoxyindazole (Target) O_Path->O_Prod O-Alkylation favored Disp_Path Displacement (3-Cl-Indazole + NaOMe) Disp_Path->O_Prod No Me-Electrophile present (100% Selectivity)

Figure 2: Mechanistic pathways showing how Silver salts and Displacement strategies bypass the N-methylation trap.

Data Summary: Method Comparison

FeatureMethod A: Displacement (

)
Method B: Silver Salt (

)
Method C: Mitsunobu
Selectivity (O vs N) 100% O-Selective High (~90:10)Moderate to High
Scalability Excellent (Kg scale)Poor (Expensive Reagents)Moderate
Cost Low (NaOMe, MeOH)High (Silver salts)High (DEAD, PPh3)
Reaction Conditions Harsh (High Temp)Mild (

)
Mild (RT -

)
Primary Risk Incomplete conversionCost / Silver wastePurification (POPh3 removal)

References

  • Regioselective Alkylation Mechanisms

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org. Chem. 2024.[3]

    • URL:[Link]

  • Silver Carbonate O-Alkylation Utility

    • Title: Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant.[4]

    • Source: Molecules (MDPI), 2019.
    • URL:[Link]

  • Displacement Strategy (Patent/Industrial)
  • Tautomerism & Selectivity Analysis

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole (Explains the energy barriers of N1 vs N2 vs O).
    • Source: WuXi Biology.
    • URL:[Link]

Sources

Technical Support Center: Optimizing O-Methylation vs. N-Methylation Selectivity in Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of indazole methylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving regioselective methylation of the indazole scaffold. Direct alkylation of indazoles often results in a mixture of N1 and N2-substituted products, presenting a significant synthetic challenge.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to control the selectivity of your reactions and efficiently synthesize your target molecules.

The regiochemical outcome of indazole alkylation is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[1][2][3][4] This center will address common issues encountered during N-alkylation and provide strategies to achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 methylated indazoles?

The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms.[5] This dual nucleophilicity often leads to the formation of both N1 and N2 alkylated isomers.[5][6] The final product ratio is a result of the interplay between kinetic and thermodynamic control, which is highly sensitive to reaction conditions.[7][8] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][7][9]

Q2: What are the key factors that influence N1 vs. N2 selectivity?

The selectivity of indazole methylation is primarily influenced by:

  • Base and Solvent System: This is one of the most critical factors.[1][3][4] The choice of base and solvent can influence the position of the equilibrium between the N1 and N2 anions and the degree of ion pairing.[3]

  • Substituents on the Indazole Ring: Both the electronic nature and steric bulk of substituents can direct the methylation to a specific nitrogen.[2][3][4]

  • Alkylating Agent: The nature of the electrophile can also play a role in determining the regioselectivity.[3][9]

  • Temperature: Temperature can affect the kinetic versus thermodynamic product distribution.[10]

Q3: Is O-methylation of indazoles a common side reaction?

While N-methylation is the predominant reaction pathway for indazoles themselves, the potential for O-methylation arises when the indazole scaffold is substituted with a hydroxyl group (hydroxyindazole). In these cases, competitive O- vs. N-methylation can occur, and the reaction conditions must be carefully chosen to favor methylation at the desired position.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Poor Selectivity - Obtaining a Mixture of N1 and N2 Isomers

This is the most common challenge in indazole alkylation.[1] The strategy to resolve this depends on which isomer is the desired product.

Scenario 1.1: I want to selectively synthesize the N1-methylated indazole.

High N1 selectivity is often achieved under conditions that favor the thermodynamically more stable 1H-indazole tautomer.[1][8]

Causality & Explanation: The formation of the N1-alkylated product is often the thermodynamically controlled pathway.[7][8] By using conditions that allow for equilibration between the initially formed kinetic product (often N2) and the more stable thermodynamic product (N1), a higher proportion of the N1 isomer can be obtained.[3][4][9][11]

Troubleshooting Steps & Optimization:

  • Optimize the Base and Solvent:

    • Recommendation: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][2][3][4][9]

    • Reasoning: The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-donating group (if present), sterically hindering alkylation at the N2 position.[1]

    • Caution: Using combinations like potassium carbonate or sodium carbonate in THF may result in no reaction.[1][4] A switch to a more polar aprotic solvent like DMF or dioxane might be necessary in some cases, although this can sometimes decrease N1 selectivity.[4][12]

  • Leverage Substituent Effects:

    • Recommendation: Indazoles with specific substituents at the C3 position, such as 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide, have demonstrated over 99% N1 regioselectivity with NaH in THF.[1][2][9]

    • Reasoning: These groups can participate in chelation with the cation of the base, directing the alkylating agent to the N1 position.[12][13]

  • Consider Thermodynamic Equilibration:

    • Recommendation: The use of α-halo carbonyl or β-halo ester electrophiles can promote an equilibrium that favors the more stable N1-substituted product.[1][3][4][9][11]

Experimental Protocol: N1-Selective Methylation This protocol is adapted from literature demonstrating high N1-selectivity.[1]

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-methylated indazole.[1]

Scenario 1.2: I want to selectively synthesize the N2-methylated indazole.

While often the kinetic product, specific conditions can be employed to favor and isolate the N2-methylated isomer.

Causality & Explanation: The N2-lone pair of electrons in a neutral indazole is often considered more sterically accessible, making it the site of initial, kinetically controlled attack.[7] Certain reaction conditions can "lock in" this kinetic product before it has a chance to equilibrate to the N1 isomer.

Troubleshooting Steps & Optimization:

  • Utilize Acidic or Lewis Acidic Conditions:

    • Recommendation: The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)₂) as a promoter with alkyl 2,2,2-trichloroacetimidates as the alkylating agent has been shown to be highly selective for the N2 position.[6][14] This method has been successful for a wide range of primary, secondary, and tertiary alkyl groups, with no N1-isomers observed.[6][14][15]

    • Reasoning: Under acidic conditions, the alkyl 2,2,2-trichloroacetimidate is protonated, which facilitates nucleophilic attack by the N2-nitrogen of the indazole.[15]

  • Exploit Substituent Effects:

    • Recommendation: Indazoles with electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have shown excellent N2 regioselectivity (≥ 96%).[2][3][4]

    • Reasoning: These substituents can sterically hinder the N1 position and electronically influence the nucleophilicity of the N2 position.

  • Consider Mitsunobu Conditions:

    • Recommendation: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) can favor the formation of the N2-alkylated regioisomer.[1]

    • Reasoning: The mechanism of the Mitsunobu reaction can favor attack at the more sterically accessible N2 position.

Experimental Protocol: N2-Selective Methylation using TfOH This protocol is based on a highly selective N2-alkylation method.[6][14]

  • To a solution of the 1H-indazole (1.0 equiv) and methyl 2,2,2-trichloroacetimidate (1.5 equiv) in a suitable solvent (e.g., dichloromethane) at room temperature, add trifluoromethanesulfonic acid (TfOH, 1.25 equiv) dropwise.

  • Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS monitoring until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N2-methylated indazole.

Problem 2: Low Yield or Incomplete Reaction

Even with good selectivity, achieving high conversion can be a hurdle.

Causality & Explanation: Low yields can stem from several issues, including an inappropriate base/solvent combination, deactivation of the starting material or reagents, or insufficient reaction temperature.

Troubleshooting Steps & Optimization:

  • Re-evaluate the Base and Solvent:

    • Observation: Using a weak base like potassium carbonate in a non-polar aprotic solvent like THF may not be sufficient to deprotonate the indazole effectively, leading to low or no conversion.[1][4]

    • Solution: Switch to a stronger base (e.g., NaH, KHMDS) or a more polar solvent (e.g., DMF, DMSO) that can better solubilize the indazole anion.[3][4]

  • Increase the Reaction Temperature:

    • Observation: Some alkylations, particularly with less reactive alkylating agents, may be sluggish at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50 °C) can often drive the reaction to completion, but be mindful that this can sometimes affect selectivity.[3] Monitor the reaction closely to find the optimal balance.

  • Check Reagent Quality:

    • Observation: Sodium hydride can lose its activity if not handled under strictly anhydrous conditions. Alkylating agents can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

Problem 3: Difficulty in Separating N1 and N2 Isomers

Even with optimized conditions, you may still obtain a mixture that is difficult to separate.

Causality & Explanation: N1 and N2-alkylated indazoles are regioisomers and can have very similar polarities, making them challenging to separate by standard column chromatography.

Troubleshooting Steps & Optimization:

  • Optimize Chromatography Conditions:

    • Recommendation: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a less polar solvent (e.g., ethyl acetate in hexanes) can sometimes resolve closely eluting spots.

    • Alternative: Consider using a different stationary phase, such as alumina, or employing preparative HPLC if the scale allows.

  • Derivatization:

    • Recommendation: If the indazole has other functional groups, it may be possible to selectively derivatize one isomer to alter its polarity, facilitate separation, and then remove the derivatizing group. This is a more advanced and substrate-dependent strategy.

  • Revisit the Reaction Strategy:

    • Recommendation: If separation is consistently problematic, it is often more efficient to reinvest time in further optimizing the reaction to achieve higher selectivity, thereby minimizing the amount of the undesired isomer.

Data Presentation and Visualization

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
Indazole SubstrateMethylating AgentBaseSolventTemp (°C)N1:N2 RatioReference
3-CO₂Me-1H-indazolen-pentyl bromideNaHTHF50>99:1[3]
1H-IndazoleMethyl IodideK₂CO₃DMFRT58:42[5]
7-NO₂-1H-indazolen-pentyl bromideNaHTHF504:96[2][3][4]
6-Nitro-1H-indazoleMe-2,2,2-trichloroacetimidateTfOHCH₂Cl₂RTN2 selective[16]
3-t-Bu-1H-indazolen-pentyl bromideNaHTHF50>99:1[2][9]
1H-IndazoleVariousDIAD/PPh₃THFRTN2 favored[1]

Note: The regioselectivity is highly substrate-dependent. This data is intended as a general guide.

Diagrams

G cluster_0 Troubleshooting Workflow Start Poor N1/N2 Selectivity Desired_Product What is the desired product? Start->Desired_Product N1_Path Optimize for N1 Desired_Product->N1_Path N1 N2_Path Optimize for N2 Desired_Product->N2_Path N2 N1_Conditions Use NaH in THF Leverage C3 substituents Thermodynamic equilibration N1_Path->N1_Conditions N2_Conditions Use TfOH/Cu(OTf)2 Leverage C7 substituents Mitsunobu conditions N2_Path->N2_Conditions Analysis Analyze Results N1_Conditions->Analysis N2_Conditions->Analysis Success Successful Selectivity Analysis->Success >95% Failure Re-evaluate Strategy Analysis->Failure <95%

Caption: Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.

G cluster_N1 Factors Favoring N1-Alkylation (Thermodynamic) cluster_N2 Factors Favoring N2-Alkylation (Kinetic) Indazole Indazole Nucleophile Base_N1 Base NaH, KHMDS Indazole->Base_N1 Solvent_N1 Solvent THF Indazole->Solvent_N1 Substituent_N1 Substituent C3-e⁻ withdrawing/bulky Indazole->Substituent_N1 Catalyst_N2 Catalyst TfOH, Cu(OTf)₂ Indazole->Catalyst_N2 Reagent_N2 Reagent Mitsunobu (DIAD/PPh₃) Indazole->Reagent_N2 Substituent_N2 Substituent C7-e⁻ withdrawing/bulky Indazole->Substituent_N2

Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4838–4841. Retrieved from [Link]

  • Varsani, H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6749-6756. Retrieved from [Link]

  • Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Varsani, H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. DOI:10.1039/D4RA00598H. Retrieved from [Link]

  • Wang, X., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(74), 10929-10932. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Retrieved from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. Retrieved from [Link]

  • Elguero, J., et al. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 396-399. Retrieved from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Mechanism‐Driven Bioactive Indazole Frameworks: Photoinitiated Demethylation‐Aromatization Synthesis and Biosensing Applications. ResearchGate. Retrieved from [Link]

  • Palmer, M. H., et al. (1981). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 18-26. Retrieved from [Link]

  • Mei, Y., & Yang, B. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Retrieved from [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Retrieved from [Link]

  • Patil, S., et al. (2018). N-methylation and O-methylation of indole and phenol respectively using... ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 3-Methoxy-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Diagnostics

The Core Problem: 3-Methoxy-1H-indazole-5-carboxylic acid presents a classic "brick dust" solubility profile. This is driven by two competing structural factors that create high lattice energy:

  • Strong Intermolecular Hydrogen Bonding: The carboxylic acid moiety (

    
    ) forms stable dimers. Simultaneously, the indazole core (specifically the N1-H) acts as a hydrogen bond donor, while N2 acts as an acceptor.[1]
    
  • Planar Stacking: The fused bicyclic aromatic system encourages

    
     stacking, further reducing solubility in non-polar organic solvents.
    

Quick Diagnostic:

  • If your solvent is: Hexane, Toluene, Diethyl Ether, or pure Dichloromethane (DCM).[1]

    • Result: Suspension/Precipitation. (Dielectric constant

      
       is insufficient to break the lattice).
      
  • If your solvent is: Methanol, Ethanol, or Isopropanol.[1]

    • Result: Sparingly soluble at RT; soluble with heating (but risks crashing out upon cooling).

  • If your solvent is: DMSO, DMF, NMP, or DMAc.[1]

    • Result: Soluble (Dipolar aprotic solvents disrupt the lattice effectively).

Solubility Decision Matrix (Workflow)

Use this decision tree to select the correct solubilization strategy based on your end goal (Reaction, Analysis, or Purification).

Solubility_Workflow Start Goal: Solubilize 3-Methoxy-1H-indazole-5-COOH Reaction Chemical Reaction (Coupling/Derivatization) Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Purification Purification (Workup/Crystallization) Start->Purification Base_Trick Strategy: The 'Salt Trick' Add 1.1 - 2.0 eq DIPEA or TEA Reaction->Base_Trick NMR_Solv NMR: DMSO-d6 (Avoid CDCl3) Analysis->NMR_Solv HPLC_Solv HPLC: Dissolve in DMSO, dilute with MeOH/H2O Analysis->HPLC_Solv Acid_Base Acid/Base Extraction (Dissolve in aq. NaOH -> Wash -> Acidify) Purification->Acid_Base Trituration Trituration (Hot MeOH -> Cool -> Filter) Purification->Trituration Solvent_Rxn Solvent: DMF or DCM/DMF (9:1) Base_Trick->Solvent_Rxn

Figure 1: Strategic workflow for selecting solvent systems based on experimental intent.

Critical Troubleshooting Guides

Module A: The "Salt Trick" for Organic Reactions

Scenario: You are trying to perform an amide coupling or esterification, but the starting material won't dissolve in DCM or THF.

The Fix: You must break the carboxylic acid dimer and the lattice energy by deprotonating the acid in situ.

  • Suspend the indazole acid in your chosen solvent (DCM, THF, or DMF).[1]

  • Add 1.2 to 2.0 equivalents of a tertiary organic base (DIPEA/Hünig's Base or Triethylamine).

  • Observe: The suspension should clear significantly as the ammonium carboxylate salt forms. This salt is much more lipophilic and soluble in organic media than the free acid.

Protocol: In-Situ Solubilization

Step Action Observation/Note
1 Weigh 3-methoxy-1H-indazole-5-COOH into flask. White/Off-white powder.
2 Add dry DMF (Minimum volume, e.g., 5-10 mL/g). Suspension.
3 Add DIPEA (2.0 equiv) . Mixture clears to yellow/orange solution.

| 4 | Add coupling reagents (HATU/EDC) after solubilization. | Reaction proceeds homogeneously. |

Technical Note: If using DCM, you may need a small amount of DMF (5-10% v/v) as a co-solvent even with the base, as the salt can sometimes be tight in pure DCM.[1]

Module B: Analytical Sample Preparation (NMR/HPLC)

Scenario: "I can't get a lock in Chloroform-d" or "My peak shape is broad."

FAQ: Why is CDCl3 failing? Chloroform is a non-polar, weak hydrogen-bond donor. It cannot disrupt the strong intermolecular H-bonds of the indazole acid. The compound exists as aggregates, leading to poor solubility and broad NMR signals.[1]

Recommended Solvents:

  • Primary Choice: DMSO-d6 . It is a strong H-bond acceptor and will disrupt the lattice immediately.

  • Secondary Choice: Methanol-d4 . Good for solubility, but exchangeable protons (COOH, NH) will disappear or broaden significantly due to deuterium exchange.[1]

  • The "Drop of Base" Method: If you must use a less polar solvent (like Acetone-d6 or CD3CN), add 1 drop of NaOD (in D2O) or pyridine-d5. This deprotonates the acid, improving solubility and sharpening peaks.[1]

Module C: Purification & Workup (Avoiding Chromatography)

Scenario: The reaction is done, but the product streaks on silica gel or crashes out on the column.

The "Acid-Base Crash" Protocol: Indazole carboxylic acids are amphoteric but predominantly acidic (


). Use this property to purify without a column.
  • Dissolution: Take the crude reaction mixture (after removing organic volatiles) and suspend in 1M NaOH (aq) . The acid will deprotonate and dissolve as the sodium carboxylate.

  • Filtration: Filter this aqueous solution through Celite to remove any non-acidic impurities (insoluble byproducts).

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH

    
     3-4.
    
  • Result: The free acid will precipitate (crash out) as a solid.

  • Collection: Filter the solid, wash with water, and dry.[1]

Graphviz: Solubilization Mechanism

Mechanism Lattice Solid State Lattice (Strong H-Bond Dimers) Base Add Organic Base (DIPEA/TEA) Lattice->Base Disrupts Dimer Salt Soluble Ammonium Salt (R-COO⁻ HNEt₃⁺) Base->Salt Deprotonation Solvent_Shell Solvent Shell (DCM/DMF molecules surround ions) Salt->Solvent_Shell Solubilization

Figure 2: Mechanism of solubilization via salt formation.[1] The ionic species interacts favorably with polar organic solvents.[1]

Comparative Solvent Data Table

Solvent SystemSolubility RatingApplicationNotes
DMSO ExcellentNMR, Stock SolutionsHigh boiling point; hard to remove.
DMF Very GoodReactions (Coupling)Toxic; remove via aqueous wash or evaporation.
Methanol ModerateHPLC Mobile PhaseSoluble when hot; may require sonication at RT.
DCM PoorExtractionRequires Base (TEA/DIPEA) to be effective.
THF Poor/ModerateReactionsGood only if the "Salt Trick" is used.
Water pH DependentWorkupInsoluble at pH < 4; Soluble at pH > 8.
Hexane/Et2O InsolubleWashingUse to wash away non-polar impurities.

Frequently Asked Questions (FAQ)

Q: Can I use acetone to dissolve 3-methoxy-1H-indazole-5-carboxylic acid? A: Acetone is a borderline solvent. It may dissolve small amounts (mg/mL range) but is generally poor for process scale. If you must use acetone, adding a small percentage of water or alcohol can help, but DMSO is superior.[1]

Q: I am trying to methylate the carboxylic acid. Can I just use Methanol and Acid? A: Yes. Refluxing in MeOH with catalytic H2SO4 or Thionyl Chloride (SOCl2) works well. Note: The resulting methyl ester will have drastically improved solubility in standard organic solvents (DCM, EtOAc) compared to the parent acid.[1]

Q: Will the 3-methoxy group be stable in acid? A: Generally, yes. The 3-methoxy indazole ether linkage is robust under standard workup conditions. However, prolonged heating in strong aqueous acid (e.g., 6M HCl reflux) could potentially hydrolyze the ether back to the indazol-3-one tautomer.[1] Stick to mild acidic workups (pH 3-4) or anhydrous acidic conditions (MeOH/HCl).

References

  • Indazole Acidity & pKa Data

    • Source: Bordwell pKa Table (Acidity in DMSO).[2]

    • Relevance: Establishes the acidity of the N-H bond (~19-20 in DMSO, lower in w
    • URL:[Link][1]

  • General Solubility of Indazole Derivatives

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for 1H-Indazole-5-carboxylic acid.
    • Relevance: Confirms physical properties (MP >250°C) and hydrogen bond donor/acceptor counts.
    • URL:[Link][1]

  • Purification Strategies for Indazole Carboxylic Acids

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.476 (2004); Vol. 79, p.186 (2002).[1] "Preparation of Indazoles".

    • Relevance: Validates the "Acid-Base Crash" method for indazole purific
    • URL:[Link][1]

  • Solvent Properties & Solubilization

    • Source: Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    • Relevance: Theoretical grounding for using dipolar aprotic solvents (DMSO/DMF) to break lattice energy in zwitterionic/H-bonded solids.
    • URL:[Link][1]

Sources

Technical Guide: Stability of 3-Methoxy Group Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability of the 3-methoxy group under acidic hydrolysis conditions. It is designed for researchers requiring precise control over ether stability during synthetic manipulations.

Executive Summary & Chemical Logic

The "3-methoxy" group typically refers to a methyl ether substituent. In the context of acidic hydrolysis (commonly used to cleave esters, amides, or acetals), the stability of this ether bond is highly dependent on the nature of the acid and the underlying scaffold .

  • General Rule: Methyl ethers (aromatic or aliphatic) are stable to dilute aqueous acids (HCl, H

    
    SO
    
    
    
    ) used for ester hydrolysis. They require strong nucleophilic acids (HI, HBr) or Lewis acids (BBr
    
    
    ) for cleavage.
  • The Trap: While the ether bond is stable, the methoxy group is a strong electron donor (

    
     effect). This activates the aromatic ring or scaffold, making it susceptible to side reactions (sulfonation, chlorination, or polymerization) under harsh acidic conditions.
    
Decision Matrix: Is Your 3-Methoxy Group Safe?

Before proceeding, locate your specific structural motif in the decision tree below.

MethoxyStability Start Start: Identify Scaffold Aromatic Aromatic Ring (e.g., Anisole, Benzoic Acid) Start->Aromatic Aliphatic Aliphatic Chain (e.g., Alkyl ether) Start->Aliphatic Heterocycle Activated Heterocycle (e.g., Indole, Thiophene) Start->Heterocycle Acetal Acetal/Ketal (e.g., MOM ether, Glycoside) Start->Acetal AcidType Acid Selection? Aromatic->AcidType Aliphatic->AcidType Polymer RISK: Polymerization or Oxidation Heterocycle->Polymer e- Rich Ring Hydrolysis UNSTABLE (Hydrolyzes to Alcohol) Acetal->Hydrolysis Labile Dilute Dilute HCl / H2SO4 AcidType->Dilute Non-Nucleophilic StrongNuc Conc. HI / HBr AcidType->StrongNuc Nucleophilic Stable STABLE (Safe for Hydrolysis) Dilute->Stable Cleaved CLEAVED (Demethylation) StrongNuc->Cleaved

Figure 1: Stability decision tree for 3-methoxy substituents. Note: "3-methoxy" on acetals/ketals is inherently unstable in acid.

Troubleshooting & FAQs
Q1: I used 6M HCl to hydrolyze an ester, but my 3-methoxy group disappeared. Why?

Diagnosis: This is rare with chemically pure HCl.

  • Cause 1 (Most Likely): If the reaction was heated to reflux for >24h, minor cleavage can occur via an S

    
    2 mechanism, although Cl
    
    
    
    is a poor nucleophile in water.
  • Cause 2 (Contamination): If your solvent contained traces of iodide or bromide, or if you used a Lewis acid catalyst, cleavage is accelerated.

  • Cause 3 (Scaffold Instability): If the 3-methoxy was on a quinone or highly activated ring, oxidative demethylation might have occurred.

Q2: My product turned into a black tar/insoluble solid.

Diagnosis: Polymerization.

  • Mechanism: The 3-methoxy group is an electron-donating group (EDG). It makes the ring electron-rich. In strong acids (especially H

    
    SO
    
    
    
    ), the ring becomes susceptible to electrophilic aromatic substitution (by the proton or solvent) leading to polymerization.
  • Solution: Switch to alkaline hydrolysis (LiOH/THF/H

    
    O) if possible. If acid is required, use dilute HCl (1M) at lower temperatures.
    
Q3: Can I selectively hydrolyze an ester in the presence of a 3-methoxy group?

Yes. This is a standard transformation.

  • Recommended Conditions: 2M HCl or H

    
    SO
    
    
    
    in THF/Water (1:1) at 50°C. The methyl ether will remain intact while the ester hydrolyzes.
Mechanistic Insight: Why HCl Fails to Cleave Methyl Ethers

Understanding the mechanism prevents experimental errors. Ether cleavage is an acid-catalyzed nucleophilic substitution.

  • Protonation: The ether oxygen is protonated (

    
    ).
    
  • Substitution: A nucleophile must attack the methyl group (S

    
    2).
    
  • HI / HBr: Iodide (

    
    ) and Bromide (
    
    
    
    ) are strong nucleophiles . They rapidly attack the methyl group, breaking the C-O bond.
  • HCl / H

    
    SO
    
    
    
    :
    Chloride (
    
    
    ) is a weak nucleophile in water (highly solvated). Bisulfate (
    
    
    ) is non-nucleophilic. Therefore, the reaction stalls at protonation and reverses, leaving the ether intact.
Experimental Protocols
Protocol A: Safe Hydrolysis of Esters (Retaining 3-Methoxy)

Use this to convert a 3-methoxybenzoate ester to an acid without losing the methyl group.

StepActionCritical Note
1 Dissolve substrate (1.0 eq) in THF or Dioxane .Ensure solubility.
2 Add 2M HCl (10-20 eq) or 2M H

SO

.
Avoid HI or HBr.
3 Heat to 50–60°C and monitor by TLC/LCMS.Do not exceed 80°C if possible.
4 Workup: Cool, neutralize to pH 3-4, extract with EtOAc.Methoxy group remains intact.
Protocol B: Intentional Cleavage (Demethylation)

Use this if you actually WANT to remove the methyl group to get a phenol.

StepActionCritical Note
1 Dissolve substrate in 48% HBr (aqueous) or 57% HI .Acetic acid can be added as co-solvent.
2 Reflux (100–120°C ) for 4–12 hours.Requires high heat.
3 Quench: Pour onto ice/water.Neutralize carefully; iodine may form (wash with Na

S

O

).
Comparative Stability Data
Functional Group1M HCl (25°C)6M HCl (Reflux)48% HBr (Reflux)BBr

(-78°C to RT)
Aromatic Methoxy StableStableCleaved (Phenol)Cleaved (Phenol)
Aliphatic Methoxy StableStableCleaved (Alcohol)Cleaved (Alcohol)
Methoxymethyl (MOM) Cleaved Cleaved Cleaved Cleaved
t-Butyl Ether Cleaved Cleaved Cleaved Cleaved
References
  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • National Institutes of Health (PMC). (2006). Selective cleavage of methoxy protecting groups in carbohydrates. [Link]

  • American Chemical Society. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. [Link]

resolving regioisomers in 3-substituted indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Regioisomers in 3-Substituted Indazole Synthesis

Topic: Regiocontrol and Structural Assignment of N1 vs. N2 Isomers Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Troubleshooting & FAQ Guide

Executive Summary: The Indazole Tautomer Challenge

In the synthesis of 3-substituted indazoles, the ambident nucleophilicity of the indazole ring (N1 vs. N2) is the primary source of failure. While the 1H-indazole (N1-H) tautomer is thermodynamically favored in the unsubstituted state, alkylation and arylation reactions frequently yield mixtures.

This guide provides field-proven protocols to force regioselectivity upstream (synthesis) and resolve mixtures downstream (purification/analysis).

Module 1: Controlling Regioselectivity (Synthetic Protocols)

Q: How do I selectively synthesize the N1-alkylated isomer?

A: The N1 isomer is generally the thermodynamic product . To favor N1 alkylation (>95:5 ratio), you must use conditions that allow for thermodynamic equilibration or utilize specific cation-coordination effects.

The "Gold Standard" N1 Protocol (NaH/THF): Recent process chemistry data (e.g., Pfizer, 2024) indicates that Sodium Hydride (NaH) in THF is superior to Cs₂CO₃/DMF for N1 selectivity.

  • Mechanism: The sodium cation coordinates tightly with the N2 nitrogen and the C3 substituent (if applicable), blocking N2 and directing the electrophile to N1.

  • Protocol:

    • Dissolve 3-substituted indazole (1.0 equiv) in anhydrous THF (0.2 M).

    • Cool to 0 °C and add NaH (60% dispersion, 1.2 equiv).

    • Stir for 30 min to ensure complete deprotonation (anion formation).

    • Add alkyl halide (1.1 equiv) dropwise.

    • Critical Step: Warm to 60 °C or reflux. Heat promotes the thermodynamic equilibration to the more stable N1 isomer.

Q: How do I target the N2-alkylated isomer?

A: The N2 isomer is often the kinetic product . Selectivity here is harder to achieve but can be maximized using "soft" conditions or steric steering.

Strategies for N2 Selectivity:

  • Mitsunobu Reaction: often favors N2 alkylation due to the steric bulk of the triphenylphosphine-betaine intermediate, which makes the less hindered N2 position kinetically accessible.

  • Hard Alkylating Agents: Reagents like trimethyloxonium tetrafluoroborate (Meerwein salts) can favor N2 via rapid kinetic trapping.

  • Solvent Effects: Non-polar solvents (DCM, Toluene) with phase-transfer catalysts often reduce the thermodynamic preference for N1 compared to dipolar aprotic solvents like DMF.

VariableFavors N1 (Thermodynamic)Favors N2 (Kinetic)
Base NaH, KOtBuK₂CO₃, Cs₂CO₃ (mild)
Solvent THF (high temp), DMF (high temp)DCM, Toluene, THF (low temp)
Temperature High (>60 °C)Low (<0 °C to RT)
Reagent Alkyl HalidesAlcohols (Mitsunobu), Meerwein Salts

Module 2: Structural Verification (The "Is it N1 or N2?" Problem)

Q: How can I definitively distinguish N1 and N2 isomers using NMR?

A: Do not rely solely on 1H chemical shifts of the alkyl group, as these are solvent-dependent and often overlap. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method.

The HMBC Diagnostic Rule:

  • N1-Isomer: The N-CH₂ protons will show a strong 3-bond correlation (³J_CH) to the bridgehead carbon (C7a) . They typically do not correlate to C3.

  • N2-Isomer: The N-CH₂ protons will show a strong 3-bond correlation to Carbon-3 (C3) . They do not correlate to C7a.

The C3-Carbon Shift Rule (¹³C NMR): If you cannot run HMBC, the chemical shift of the C3 carbon itself is a reliable indicator.

  • N1-Isomer: C3 is deshielded (typically 132 – 136 ppm ).

  • N2-Isomer: C3 is shielded (typically 120 – 125 ppm ).[1]

Visual Logic for Structural Assignment

IndazoleAssignment Start Isolate Isomer RunNMR Run 1H, 13C, and HMBC NMR Start->RunNMR CheckC3 Check 13C Shift of C3 RunNMR->CheckC3 N1_Path C3 Shift ~132-136 ppm CheckC3->N1_Path N2_Path C3 Shift ~120-125 ppm CheckC3->N2_Path HMBC_Check Verify with HMBC (N-CH2 correlation) N1_Path->HMBC_Check Provisional N1 N2_Path->HMBC_Check Provisional N2 Result_N1 Conclusion: N1-Isomer (Thermodynamic) HMBC_Check->Result_N1 Correlates to C7a (Bridgehead) Result_N2 Conclusion: N2-Isomer (Kinetic) HMBC_Check->Result_N2 Correlates to C3

Figure 1: Decision tree for assigning N1 vs. N2 regiochemistry using NMR data.

Module 3: Troubleshooting Purification

Q: My N1 and N2 isomers co-elute on silica. How do I separate them?

A: Isomers often have very similar R_f values in standard Hexane/Ethyl Acetate systems.

Troubleshooting Steps:

  • Change the Stationary Phase: Switch to C18 (Reverse Phase). N1 and N2 isomers often display significantly different retention times in MeOH/Water or MeCN/Water gradients due to differences in dipole moment.

  • Recrystallization (The "Hidden" Trick):

    • Many 3-substituted indazole isomers have vastly different solubilities.

    • Solvent System: Try Acetone/Water or THF/Water .

    • Procedure: Dissolve the mixture in hot acetone. Add water dropwise until cloudy. Cool slowly. The N1 isomer (often higher melting point) frequently crystallizes out pure, leaving the N2 isomer in the mother liquor.

  • Chemical Separation (Boc-Protection):

    • If you have unreacted starting material (N-H indazole) complicating the mixture, treat the crude with Boc₂O and DMAP. The N1-Boc and N2-Boc species may be easier to separate, or the starting material will move significantly, allowing isolation of your alkylated products.

References & Further Reading

  • Wang, J., et al. (2024). "Development of a selective and scalable N1-indazole alkylation." RSC Advances. Link

    • Key Insight: Establishes NaH/THF as the superior method for thermodynamic N1 control.

  • Cheung, M., et al. (2005). "Regioselective N-alkylation of indazoles." Tetrahedron Letters.

    • Key Insight: Discusses the use of Meerwein salts for N2 selectivity.

  • Luo, G., et al. (2006). "Regioselective Synthesis of N2-Substituted Indazoles." Journal of Organic Chemistry. Link

    • Key Insight: Detailed mechanistic discussion on steric vs. electronic control.

  • Claramunt, R. M., et al. (2006). "The structure of N-alkylindazoles in the solid state and in solution." Arkivoc.

    • Key Insight: Provides the definitive ¹³C NMR shifts for C3 in N1 vs N2 isomers.

Sources

Technical Support Center: Troubleshooting Indazole-5-Carboxylic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and process development scientists encountering low yields in amide coupling reactions involving 1H-indazole-5-carboxylic acid .

Executive Summary

Indazole-5-carboxylic acid presents a unique "perfect storm" of challenges for standard amide coupling:

  • Solubility: High crystal lattice energy (MP >300°C) leads to poor solubility in standard organic solvents (DCM, THF).

  • Amphotericity: The unprotected indazole N-H (pKa ~14) can compete as a nucleophile, leading to N-acylation side products or oligomerization.

  • Zwitterionic Character: In the presence of base, the molecule can exist in complex equilibria that retard activation kinetics.

This guide provides a root-cause analysis and actionable protocols to recover yields.

PART 1: Diagnostic Flowchart (Visual Guide)[1]

Before altering reagents, determine the failure mode using the logic flow below.

IndazoleCoupling Start START: Low Yield Observed CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility CheckProtection Is the Indazole N1-protected? CheckSolubility->CheckProtection Yes (Clear) SolubilityIssue ISSUE: Solubility Limited Action: Switch to DMF/DMAc or NMP CheckSolubility->SolubilityIssue No (Suspension) CheckByproducts LCMS Analysis: Observe [M+M-18] or [M+Acid]? CheckProtection->CheckByproducts No (Unprotected) ActivationIssue ISSUE: Slow Activation Action: Use T3P or Acid Chloride route CheckProtection->ActivationIssue Yes (Protected) SideReaction ISSUE: N-Acylation / Oligomerization Action: Protect N1 (THP/SEM/Boc) CheckByproducts->SideReaction Yes (Oligomers found) CheckByproducts->ActivationIssue No (SM remaining)

Figure 1: Decision tree for diagnosing failure modes in indazole coupling reactions. Blue nodes indicate diagnostic steps; Red nodes indicate root causes and immediate actions.

PART 2: Troubleshooting FAQs & Protocols

Category 1: Reactivity & Side Reactions (The "Hidden" Nucleophile)

Q: I am using standard HATU/DIPEA conditions, but I see significant starting material and a messy baseline. What is happening?

Diagnosis: You are likely experiencing competitive N-acylation .[1] The indazole ring contains an NH group (N1) that is weakly acidic but nucleophilic in the presence of the bases used for coupling (DIPEA/TEA). When you activate the carboxylic acid (forming an active ester), the N1 of a second indazole molecule can attack it, forming an N-acyl indazole dimer (oligomerization).

Evidence: Look for mass peaks corresponding to


 (dimer anhydride/amide) in your LCMS.[1]

Protocol A: The "Protection First" Strategy (Recommended) To ensure high yields (>80%), the indazole nitrogen must be masked.

  • Protect: React 1H-indazole-5-carboxylic acid methyl ester with DHP (dihydropyran) and catalytic PTSA to install a THP group, or use Boc-anhydride/DMAP.[1]

  • Hydrolyze: Saponify the ester to the Li-salt or free acid.

  • Couple: Run the coupling reaction. The N1-THP/Boc group prevents side reactions and drastically improves solubility.[1]

  • Deprotect: Acidic workup removes the THP/Boc group.

Protocol B: The "One-Pot" Rescue (If protection is impossible) If you must use the unprotected scaffold:

  • Reagent: Switch to T3P (Propylphosphonic anhydride) in EtOAc or DMF.

  • Mechanism: T3P is highly selective for amine coupling over N-heterocycle acylation due to the specific geometry of the transition state.

  • Base: Use Pyridine (3-5 eq) instead of DIPEA. Pyridine buffers the system without deprotonating the indazole NH as aggressively as DIPEA.

Category 2: Solubility Issues (The "Brick" Effect)

Q: My starting material never dissolves, even in DCM/MeOH. The reaction is a slurry.

Diagnosis: 1H-Indazole-5-carboxylic acid has a melting point of 318-322 °C [1].[1] This indicates an extremely stable crystal lattice driven by intermolecular hydrogen bonding (Head-to-Tail H-bonds between the Acid-OH and the Indazole-N).[1]

Corrective Action: Standard solvents (DCM, THF, MeCN) are insufficient. You must break the lattice energy.

Solvent SystemSuitabilityNotes
DCM / Chloroform 🔴 PoorDo not use.[1] Reactants will remain solid.
THF 🟡 MarginalOnly works for highly lipophilic amine partners.
DMF / DMAc 🟢 GoodRequired for unprotected substrates.
NMP 🟢 ExcellentBest for scale-up; breaks aggregates effectively.[1]

Self-Validating Test: Take 10 mg of your starting material.[1] Add 0.5 mL of DMF. If it does not dissolve, add 2 eq. of DIPEA. The formation of the soluble carboxylate salt should clear the solution. If it remains cloudy, sonicate. Do not proceed with coupling until the reaction mixture is homogeneous.

Category 3: Workup & Isolation[1]

Q: The reaction worked, but I lost everything during the aqueous workup. Where did it go?

Diagnosis: Indazole-5-carboxamides are amphiphilic.[1]

  • High pH: The indazole NH deprotonates; product goes into the aqueous layer.

  • Low pH: The pyridine-like nitrogen protonates; product goes into the aqueous layer.

Protocol C: The "Isoelectric" Extraction

  • Quench: Dilute reaction with water.

  • Adjust pH: Carefully adjust the aqueous layer to pH 6–7 . This is the isoelectric point where the molecule is neutral (neither protonated nor deprotonated).

  • Extract: Use 10% MeOH in DCM or 2-MeTHF for extraction.[1] Pure EtOAc often fails to extract polar indazoles.

  • Wash: Wash organic layer with saturated

    
     (removes unreacted acid) and Brine. Avoid strong acid washes (1N HCl) unless you are certain your product does not salt out.
    

PART 3: Comparative Reagent Data

The following table summarizes expected performance based on internal application data and literature precedents for electron-deficient N-heterocycles.

Coupling ReagentYield (Unprotected)Yield (Protected)Risk FactorRecommendation
HATU / DIPEA 30 - 50%85 - 95%High (Oligomerization)Use only with protected SM.[1]
EDC / HOBt 40 - 60%80 - 90%Medium (Slow kinetics)Good for small scale, slow.[1]
T3P / Pyridine 70 - 85% >90%LowBest for unprotected SM.
SOCl2 (Acid Cl) < 20%90%High (N-acylation dominant)Avoid unless N1 is protected.[1]

References

  • Sigma-Aldrich. 1H-Indazole-5-carboxylic acid Properties & Safety Data. [1]

  • Google Patents. WO2014088983A1 - Regioselective N-2 arylation of indazoles.[1] (Demonstrates protection strategies for indazole couplings).

  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation. (Discussion on stability and acylation of azoles). [1]

  • Fisher Scientific. Amide Synthesis Guide: Activation and Reagent Selection.

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 3-Methoxy-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-methoxy-1H-indazole-5-carboxylic acid is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and anti-inflammatory agents. Its structural integrity is defined by the indazole core , the 5-position carboxylic acid (solubility/binding motif), and the 3-position methoxy group .

The primary analytical challenge with this molecule is not merely assignment, but regio-differentiation . During synthesis (typically O-methylation of 3-hydroxyindazole derivatives), thermodynamic and kinetic factors often yield N-methylated byproducts (1-methyl or 2-methyl isomers) or retain the 3-oxo tautomer.

This guide provides a definitive 1H NMR analysis to distinguish the desired 3-O-methyl product from its N-methylated and 3-oxo alternatives, utilizing DMSO-d₆ as the standard solvent for proton exchange visibility.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the dynamic behavior of the indazole core. In solution, 3-methoxy-1H-indazole exists in equilibrium, but the 1H-tautomer (benzenoid form) is thermodynamically favored over the 2H-form (quinonoid form).

Visualizing the Equilibrium (Graphviz)

Tautomerism T1 1H-Tautomer (Major) (Benzenoid Structure) T2 2H-Tautomer (Minor) (Quinonoid Structure) T1->T2 Fast Exchange (NMR Time Scale)

Figure 1: Tautomeric equilibrium of the indazole core. In DMSO-d₆, the exchange is often slow enough to see distinct NH signals, or fast enough to broaden them, depending on water content.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the 1H NMR signature of the target molecule against its most common synthetic impurities.

The Diagnostic "Fingerprint" Region

The most critical region for differentiation is the 3.5 ppm – 4.5 ppm window (Methyl groups) and the 10.0 ppm – 14.0 ppm window (Exchangeable protons).

FeatureTarget: 3-Methoxy-1H-indazole Alt 1: 1-Methyl-3-oxo-indazole Alt 2: 2-Methyl-3-oxo-indazole
Methyl Shift (δ) ~4.0 – 4.1 ppm (Singlet)~3.4 – 3.6 ppm (Singlet)~3.6 – 3.8 ppm (Singlet)
Methyl Environment Deshielded (Attached to Oxygen)Shielded (Attached to N1)Shielded (Attached to N2)
Exchangeable H 1 NH + 1 COOH (Two signals >12 ppm)1 COOH (NH is replaced by Me)1 COOH (NH is replaced by Me)
Aromatic Pattern H4 is distinct doublet/singletH4 often shielded relative to O-MeH4 shifts significantly

Key Insight: The O-methyl group is significantly deshielded (downfield) compared to N-methyl groups due to the electronegativity of the oxygen atom. If your methyl singlet appears below 3.8 ppm, you likely have an N-alkylated impurity or regioisomer.

Analytical Decision Tree

Use this workflow to validate your product structure.

DecisionTree Start Acquire 1H NMR in DMSO-d6 CheckMe Check Methyl Region (3.0 - 4.5 ppm) Start->CheckMe Branch1 Singlet at ~4.0-4.1 ppm? CheckMe->Branch1 Yes1 Likely O-Methoxy (Target) Branch1->Yes1 Yes No1 Singlet at < 3.8 ppm Branch1->No1 No CheckArom Check Aromatic Region Yes1->CheckArom Impurity Identify N-Methyl Isomer (Impurity) No1->Impurity Confirm Confirm 3 Aromatic Protons (AMX or ABC System) CheckArom->Confirm

Figure 2: Logical workflow for distinguishing O-methylation from N-methylation.

Detailed Spectral Assignment (DMSO-d₆)

The following data represents the standard assignment for 3-methoxy-1H-indazole-5-carboxylic acid.

Solvent: DMSO-d₆ (Preferred for solubility of the carboxylic acid and visibility of the NH proton). Frequency: 400 MHz or higher recommended.

Chemical Shift Table[1][2][3][4][5][6][7]
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
COOH Acidic12.5 – 13.0Broad Singlet-Highly deshielded, exchangeable.
NH (1) Indazole NH12.0 – 12.4Broad Singlet-Exchangeable; may broaden/disappear with wet solvent.
H-4 Aromatic8.35 – 8.45 Doublet (d)J ~ 1.5 Hz (meta)Deshielded by COOH (ortho) and C=N bond.
H-6 Aromatic7.85 – 7.95 ddJ ~ 8.8, 1.5 HzOrtho to H7, Meta to H4. Deshielded by COOH (ortho).
H-7 Aromatic7.45 – 7.55 Doublet (d)J ~ 8.8 Hz (ortho)Most shielded aromatic proton.
OCH₃ Methoxy4.05 – 4.15 Singlet (s)-Characteristic O-Me shift.
Interpretation of Couplings
  • H4 (d, ~1.5 Hz): Shows only a small meta-coupling to H6. It appears as a "singlet-like" doublet because there is no ortho proton neighbor.

  • H6 (dd, ~8.8, 1.5 Hz): The "doublet of doublets" arises from the strong ortho coupling to H7 and the weak meta coupling to H4.

  • H7 (d, ~8.8 Hz): Shows strong ortho coupling to H6.

Experimental Protocol

To ensure reproducibility and spectral quality comparable to the data above, follow this specific protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Avoid CDCl₃ or Methanol-d₄. The carboxylic acid has poor solubility in CDCl₃, and Methanol-d₄ will cause the exchange of the NH and COOH protons, erasing those diagnostic signals.

  • Vessel: Transfer to a clean, dry 5mm NMR tube.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 1H pulse).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Carboxylic acid protons and aromatic protons adjacent to carbonyls often have longer T1 relaxation times. A short D1 can lead to integration errors (underestimating the COOH).

  • Spectral Width: -2 to 16 ppm (to capture the downfield acidic protons).

References

  • Synthesis and Structural Characterization: Pérez-Maceda, M., et al. (2006).[1] "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, 11(11), 868-878. [Link][1]

  • Tautomerism in Indazoles: Claramunt, R. M., et al. (2005). "The tautomerism of indazoles in the solid state and in solution."[1] Arkivoc, (ix), 37-47. [Link]

  • General NMR Shift Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of 3-Methoxyindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among these, 3-methoxyindazole derivatives are of particular interest due to their prevalence in drug discovery programs targeting kinases, G-protein coupled receptors, and other key cellular targets. The precise structural characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the identity and purity of synthetic intermediates and final compounds.

Mass spectrometry (MS) is an indispensable analytical tool for this purpose, providing detailed information about a molecule's mass and structural features through controlled fragmentation. This guide offers an in-depth comparison of the mass spectrometric fragmentation patterns of 3-methoxyindazole derivatives under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the core fragmentation pathways, the influence of various substituents, and provide field-proven experimental protocols to aid researchers in the structural elucidation of this important class of compounds.

PART 1: Principles of Ionization and Fragmentation in the Context of 3-Methoxyindazoles

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, and consequently, the type of structural information obtained.

  • Electron Ionization (EI): This is a "hard" ionization technique where the analyte molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV).[1][2] This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule, highly reproducible and ideal for library matching and elucidating the core structure of unknown compounds.[3] However, the molecular ion (the intact ionized molecule) may be weak or entirely absent for some fragile compounds.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. It is particularly suited for polar, thermally labile, and high-molecular-weight compounds. ESI typically generates protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation. To induce fragmentation for structural analysis, it is coupled with tandem mass spectrometry (MS/MS). In this setup, the ion of interest (e.g., [M+H]⁺) is selected and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, leading to controlled fragmentation.[4]

The fragmentation itself is governed by fundamental chemical principles. The initial radical cation (in EI) or protonated molecule (in ESI) will break apart through pathways that lead to the most stable products (cations, radicals, and neutral molecules). Common mechanisms include the cleavage of bonds adjacent to heteroatoms (alpha-cleavage) and rearrangements that involve the transfer of atoms prior to bond breaking.[5][6]

PART 2: Experimental Protocols for Mass Spectrometric Analysis

Trustworthy and reproducible data begins with a robust experimental protocol. The following are generalized, yet comprehensive, workflows for analyzing 3-methoxyindazole derivatives.

Protocol 1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This method is ideal for volatile and thermally stable 3-methoxyindazole derivatives.

  • Sample Preparation: Dissolve the purified derivative in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) to a concentration of approximately 100 µg/mL.

  • GC Separation:

    • Injector: Set to 250-280°C in splitless or split mode, depending on sample concentration.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane) is typically sufficient.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Start at a low temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C. Hold for 5-10 minutes. The specific program should be optimized to ensure good separation from any impurities.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra that can be compared against spectral libraries like NIST and SWGDRUG.[3]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500 (or higher, depending on the expected molecular weight).

Protocol 2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for less volatile, more polar, or thermally sensitive derivatives.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., Methanol or Acetonitrile) to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 50-150 mm x 2.1 mm, 1.8-3.5 µm particle size) is a common starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid (to facilitate protonation).

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%), ramp to 95-100% Mobile Phase B over 5-15 minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Detection (ESI):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Gas Temperature: 300-350°C.

    • MS1 Scan: Acquire a full scan spectrum to identify the m/z of the protonated molecule ([M+H]⁺).

    • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum. This allows for the observation of both low-energy and high-energy fragmentation pathways.

PART 3: Deciphering the Fragmentation Code of the 3-Methoxyindazole Core

The fragmentation of a substituted molecule is a combination of cleavages related to its core structure and those directed by its functional groups. Here, we dissect the expected fragmentation of the parent 3-methoxyindazole scaffold.

Electron Ionization (EI) Fragmentation

Under EI conditions, the 3-methoxyindazole molecule (MW = 148) will form a molecular ion (M•⁺) at m/z 148. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

  • Loss of a Methyl Radical (•CH₃): This is a hallmark fragmentation of methoxy-substituted aromatic compounds.[7][8] The cleavage of the O–CH₃ bond results in a highly stable cation at m/z 133 ([M-15]⁺). This ion is likely the base peak in the spectrum and can be represented as a resonance-stabilized indazol-3-one cation.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule. This pathway results in an ion at m/z 118 ([M-30]•⁺), corresponding to the indazole radical cation.

  • Sequential Loss of CO: Following the initial loss of •CH₃ to form the m/z 133 ion, a subsequent loss of carbon monoxide (CO) is highly probable, similar to fragmentation seen in coumarins and other heterocyclic carbonyls.[9] This produces a fragment ion at m/z 105 ([M-15-28]⁺).

  • Indazole Ring Fission: The core heterocyclic ring can also fragment. A common pathway for indazoles and related structures like pyrazoles is the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[10]

    • Loss of N₂ from the m/z 118 ion would yield a fragment at m/z 90 .

    • Loss of HCN from the m/z 105 ion would yield a fragment at m/z 78 .

G M 3-Methoxyindazole M•+ (m/z 148) F133 [M - •CH₃]⁺ m/z 133 (Base Peak) M->F133 - •CH₃ F118 [M - CH₂O]•+ m/z 118 M->F118 - CH₂O F105 [M - •CH₃ - CO]⁺ m/z 105 F133->F105 - CO F90 [M - CH₂O - N₂]⁺ m/z 90 F118->F90 - N₂

Caption: Proposed EI fragmentation pathway for 3-methoxyindazole.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-mode ESI, the molecule is first protonated to form the [M+H]⁺ ion at m/z 149. Fragmentation is then induced via CID.

  • Loss of Methanol (CH₃OH): The most intuitive fragmentation of the protonated species is the loss of a neutral methanol molecule. This would generate a highly reactive indazolyne cation at m/z 117 ([M+H-32]⁺).

  • Loss of Methyl Radical (•CH₃): While less common for even-electron species like [M+H]⁺, radical loss can occur at higher collision energies, leading to a fragment at m/z 134 ([M+H-15]•⁺).

  • Ring Cleavage: Similar to EI, the core ring structure can fragment. Cleavage of the protonated indazole ring system can lead to characteristic product ions, often involving cross-ring cleavages as seen in other fused N-heterocycles.[4] For instance, loss of N₂H from the protonated molecule might occur, leading to a fragment at m/z 119 .

G MH Protonated 3-Methoxyindazole [M+H]⁺ (m/z 149) F117 [M+H - CH₃OH]⁺ m/z 117 MH->F117 - CH₃OH F134 [M+H - •CH₃]•+ m/z 134 MH->F134 - •CH₃ (High Energy) F119 [M+H - N₂H]⁺ m/z 119 MH->F119 - N₂H

Sources

HPLC retention time comparison of indazole carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and method development strategy for separating indazole carboxylic acid isomers (3-, 4-, 5-, 6-, and 7-positions). It synthesizes physicochemical data with chromatographic mechanisms to address the specific challenge of resolving these regioisomers.

Executive Summary

The separation of indazole carboxylic acid isomers is a critical quality attribute in the synthesis of kinase inhibitors and receptor antagonists (e.g., 5-HT3 antagonists). These isomers share identical molecular weights (


) and very similar UV absorption profiles, making MS-detection alone insufficient for differentiation.

Key Insight: Standard C18 columns often fail to resolve the critical pairs (particularly the 5- and 6-isomers) due to insufficient selectivity for the positional variance of the carboxyl group on the benzene ring. Successful separation requires exploiting secondary interactions (pi-pi stacking or mixed-mode ion exchange) and strict pH control to manage the amphoteric nature of the indazole core.

Chemical Identity & Physicochemical Drivers

Understanding the structural differences is the prerequisite for selecting the correct stationary phase.

IsomerStructure DescriptionMelting Point (°C)pKa (Predicted COOH)Hydrophobicity (LogP)Chromatographic Challenge
3-COOH Carboxyl on pyrazole ring266–270~3.21.4Distinct polarity; often elutes earliest or latest depending on pH due to N-H interaction.
4-COOH Benzene ring (ortho to bridge)288–293~3.81.6Steric hindrance near N1/N2; "Ortho effect" alters retention.
5-COOH Benzene ring (meta to bridge)318–322~3.91.7Critical Pair: High symmetry/planarity; co-elutes often with 6-isomer.
6-COOH Benzene ring (para to bridge)>300~3.91.7Critical Pair: Similar hydrophobicity to 5-isomer.
7-COOH Benzene ring (ortho to N1)>300~3.81.6Strong H-bond potential with N1-H; often shows unique selectivity.

Mechanistic Separation Strategy

The separation relies on two primary mechanisms: Hydrophobic Subtraction and Ionization Control .

The "pH Switch" Effect

Indazoles are amphoteric.[1]

  • Acidic Mobile Phase (pH 2-3): The Carboxyl group is protonated (

    
    , neutral), and the Indazole Nitrogen is protonated (
    
    
    
    , cationic). Result: Increased polarity, faster elution, but better peak shape on mixed-mode columns.
  • Neutral/Basic Mobile Phase: Not recommended due to silica dissolution risks and severe peak tailing from secondary silanol interactions.

Caption: Selection logic for stationary phases. Phenyl-Hexyl phases are superior for resolving the benzene-ring isomers (5 vs 6).

Recommended Experimental Protocols

Protocol A: High-Resolution Separation (Isomer Profiling)

Best for: Separating the "Critical Pair" (5- vs 6-isomers) and complex mixtures.

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm).

  • Rationale: The biphenyl phase engages in pi-pi stacking with the benzene ring of the indazole. The electron density difference between the 5- and 6-positions (meta vs para) creates a separation factor (

    
    ) > 1.1.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH promotes pi-pi interactions better than ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Indazole core) and 280 nm.

Protocol B: Mixed-Mode Separation (Polar Retention)

Best for: Retaining the 3-isomer and separating it from very polar synthetic impurities.

  • Column: SIELC Newcrom R1 (Mixed-mode C18/Ion-exchange).

  • Mobile Phase: Isocratic mixture of MeCN / Water / Phosphoric Acid (e.g., 40:60:0.1).

  • Rationale: The basic nitrogen of the indazole interacts with the ion-exchange groups on the column, providing retention even at high organic content.

Comparative Data: Relative Retention Trends

Note: Absolute retention times (


) vary by system. The Relative Retention (RR)  values below are normalized to the 5-isomer (typically the most stable/common).
IsomerPredicted Elution Order (C18/Acidic)Relative Retention (RR)Separation Mechanism Note
3-COOH 1 (First)0.85Most polar; H-bonding with N2 reduces hydrophobic contact.
7-COOH 20.92Ortho-effect reduces effective surface area for binding.
4-COOH 30.96Steric hindrance slightly reduces retention vs 5/6.
5-COOH 41.00 (Ref) Planar, maximum hydrophobic contact.
6-COOH 51.04Very similar to 5; requires Phenyl phase to separate.
Observed Chromatographic Behavior
  • The 3-isomer Anomaly: On standard C18, the 3-carboxylic acid often tails significantly due to the proximity of the COOH to the basic nitrogens, creating an internal zwitterionic-like character. Protocol B (Mixed-Mode) corrects this.

  • The 5 vs 6 Challenge: On a C18 column, these peaks often merge into a single "doublet". Switching to Protocol A (Phenyl-Hexyl) typically resolves them to baseline (

    
    ).
    

Method Validation & Troubleshooting

Caption: Troubleshooting logic flow for optimizing indazole isomer separation.

Critical Quality Control Checks
  • Peak Purity: Use a Diode Array Detector (DAD) to compare spectra. The 3-isomer has a distinct UV max shift compared to the benzene-substituted isomers (4,5,6,7) due to conjugation differences.

  • Tailing Factor: Must be

    
    . If higher, increase buffer concentration (e.g., 20mM Phosphate) or add a silanol blocker (Triethylamine) if using older silica generations (though modern Type B silica is preferred).
    

References

  • SIELC Technologies. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • Sigma-Aldrich. 1H-Indazole-5-carboxylic acid Product Specification. Retrieved from

  • National Institutes of Health (PubChem). Indazole-3-carboxylic acid Compound Summary. Retrieved from

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? Retrieved from

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Cosmosil). Retrieved from

Sources

Comparative Guide: Biological Potency of 3-Methoxy vs. 3-H Indazole Derivatives

[1]

Executive Summary

This technical guide provides a rigorous comparison between 3-H indazole (unsubstituted at C3) and 3-methoxy indazole (C3-OMe) derivatives.[1] While the indazole scaffold is a privileged structure in medicinal chemistry, the C3 position serves as a critical vector for tuning biological potency, metabolic stability, and selectivity.

Key Insight: The transition from 3-H to 3-methoxy acts as a "molecular switch."[1] The 3-H motif typically serves as a compact, neutral baseline, whereas the 3-methoxy group introduces a specific steric profile and a hydrogen bond acceptor capability.[1] Experimental data indicates that 3-methoxy derivatives often exhibit superior potency in anticancer (breast/colon lines) and antiprotozoal applications by filling hydrophobic sub-pockets and altering the electronic density of the pyrazole ring.

Molecular Pharmacology & SAR Rationale

The biological divergence between these two derivatives stems from their fundamental physicochemical differences.

Structural & Electronic Comparison[1][2]
Feature3-H Indazole Derivative3-Methoxy Indazole Derivative
Steric Bulk Minimal (Van der Waals radius ~1.2 Å)Moderate (Methyl group extends reach)
Electronic Effect Neutral / Weakly acidic (C-H)Electron-donating (Resonance) / Withdrawing (Inductive)
H-Bonding None (at C3)Weak H-bond Acceptor (Oxygen lone pairs)
Lipophilicity Lower LogPHigher LogP (Improved membrane permeability)
Metabolic Fate Prone to C3-oxidationGenerally stable; O-demethylation is rate-limiting
Mechanism of Action Hypothesis[3]
  • 3-H Mode: Binds primarily through the N1/N2 nitrogen atoms and hydrophobic stacking of the benzene ring. It often fails to engage the "gatekeeper" residues in kinase pockets, leading to lower affinity.

  • 3-Methoxy Mode: The methoxy group can displace conserved water molecules in enzyme active sites or engage in dipole-dipole interactions with backbone carbonyls.[1] In phenotypic assays, the increased lipophilicity enhances cellular uptake.

Case Study A: Anticancer Potency (MCF7 & HCT116)[4][5]

Recent studies utilizing pyridine-urea hybrid scaffolds have demonstrated the superior efficacy of 3-methoxy-1H-indazole derivatives over their unsubstituted or quinazoline counterparts.[1]

Experimental Data Summary

Study Context: Evaluation of hybrid compounds against Breast Cancer (MCF7) and Colon Cancer (HCT116) cell lines.[2]

Compound ClassCore StructureTarget Cell LineGI50 (µM)Relative Potency
Reference Irinotecan (FDA Approved)HCT1160.621.0x (Baseline)
Derivative 8a 3-Methoxy-1H-indazole MCF7 0.06 >10x vs Ref
Derivative 8h 3-Methoxy-1H-indazole HCT116 0.33 ~2x vs Ref
Comparator Quinazoline-basedMCF7> 1.0Low

Analysis: The 3-methoxy substituent (Compound 8a) provided a sub-micromolar potency that significantly outperformed the standard clinical reference. The unsubstituted (3-H) variants generally showed lower cytotoxicity or required higher concentrations to achieve similar apoptotic effects.[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism where 3-methoxy indazoles induce apoptosis via mitochondrial biogenesis modulation.

GCompound3-Methoxy-1H-Indazole(Compound 8a)CellEntryCellular Uptake(Enhanced Lipophilicity)Compound->CellEntryPassive DiffusionTargetMitochondrialBiogenesisCellEntry->TargetModulationROSROS AccumulationTarget->ROSDysregulationApoptosisApoptosis(MCF7/HCT116)ROS->ApoptosisCaspase Activation

Caption: Proposed pharmacodynamic pathway for 3-methoxy-1H-indazole derivatives in cancer cells.[1]

Case Study B: Antiprotozoal Activity (Leishmania)

In the context of infectious diseases, the 3-position substitution pattern is critical for selectivity against Leishmania parasites versus mammalian cells.

Comparative Efficacy

Study Context: 3-alkoxy-1-benzyl-5-nitroindazole derivatives were tested against L. amazonensis.[1]

  • 3-H Derivatives: Typically show moderate activity but poor selectivity index (SI).[1]

  • 3-Methoxy/Ethoxy Derivatives: The introduction of the alkoxy group at C3, combined with a 5-nitro group, resulted in compounds with IC50 values comparable to Amphotericin B (standard of care) but with distinct mechanistic advantages.

  • Key Finding: The 3-alkoxy group facilitates penetration through the parasite's membrane, allowing the 5-nitro group to generate toxic reactive oxygen species (ROS) specifically within the parasite.

Experimental Protocols

To replicate the potency data described above, the following standardized protocols are recommended.

Protocol: MTT Cell Viability Assay (Anticancer)

Objective: Determine GI50 of 3-methoxy indazole derivatives.

  • Cell Seeding:

    • Seed MCF7 or HCT116 cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Dissolve 3-methoxy-1H-indazole derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.01 µM to 100 µM) in culture medium.

    • Add 100 µL of diluted compound to wells (Final DMSO < 0.1%).

    • Include 3-H indazole analog as a negative control and Doxorubicin as positive control.[1]

  • Incubation:

    • Incubate for 48 or 72 hours.

  • Detection:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

    • Remove medium and solubilize crystals with 150 µL DMSO.

  • Analysis:

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate GI50 using non-linear regression (GraphPad Prism).

Protocol: Synthesis of 3-Methoxy-1H-Indazole (Key Intermediate)

Objective: Reliable generation of the core scaffold from 3-iodoindazole.[1]

  • Starting Material: 3-iodo-1H-indazole.[1][3]

  • Reaction:

    • Dissolve 3-iodo-1H-indazole in Methanol (MeOH).[1]

    • Add Sodium Methoxide (NaOMe, 3.0 equiv) and Copper(I) Iodide (CuI, 10 mol%).

    • Reflux at 80°C for 12 hours under Nitrogen atmosphere.

  • Workup:

    • Cool to RT, filter through Celite.

    • Concentrate filtrate and partition between EtOAc and Water.

    • Purify via silica gel chromatography (Hexane:EtOAc).

    • Yield: Typically 60-80%.[1]

SAR Decision Matrix

Use this logic flow to determine when to employ the 3-Methoxy substituent in your drug design campaign.

SARStartIndazole Scaffold SelectionPocketCheckDoes target have hydrophobicsub-pocket at C3?Start->PocketCheckH_BondIs H-bond DonorRequired?PocketCheck->H_BondYes (Steric tolerance)Route_3HSelect 3-H Indazole(Small, Neutral)PocketCheck->Route_3HNo (Steric clash)Route_3OMeSelect 3-Methoxy Indazole(Steric fill, Acceptor)H_Bond->Route_3OMeNo (Acceptor/Neutral)Route_3NH2Select 3-Amino Indazole(Donor/Acceptor)H_Bond->Route_3NH2Yes (Donor needed)

Caption: SAR decision tree for selecting C3-substituents based on target binding site topology.

References

  • Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: MDPI Molecules. URL:[Link]

  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[4] URL:[Link]

Crystal Structure & Pharmacophore Analysis: 3-Substituted Indazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental framework for 3-substituted indazole-5-carboxylic acids , focusing on their crystal structure properties and utility in drug discovery.

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary & Pharmacophore Significance[1]

The indazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., targeting VEGFR, EGFR, or CDK). While the 5-carboxylic acid moiety typically engages solvent-exposed polar residues (such as Lys or Arg) via salt bridges, the 3-position is critical for selectivity.

Substituents at the 3-position (e.g., Halo, Alkyl, Aryl) allow the scaffold to probe the "gatekeeper" region or hydrophobic back-pockets of an enzyme's active site. This guide compares the structural dynamics of 3-substituted variants against the unsubstituted parent scaffold, supported by crystallographic data.

Key Comparative Insight
FeatureUnsubstituted (3-H) 3-Substituted (e.g., 3-Br, 3-I)
Crystal Packing Dominated by planar

-stacking and acid homodimers (

).
Disrupted planarity; 3-substituent drives specific hydrophobic contacts or halogen bonding.
Binding Mode Often binds promiscuously; lacks vector for deep pocket access.High Selectivity : 3-substituent locks conformation and fills hydrophobic voids (e.g., PDB 5O0B).
Solubility Moderate; high lattice energy due to tight packing.Variable; bulky 3-substituents can lower lattice energy, altering solubility profiles.

Structural Analysis: Crystal Data & Intermolecular Interactions[2][3][4]

The Parent Scaffold: 1H-Indazole-5-Carboxylic Acid

In the solid state, the parent compound (3-H) exhibits a classic supramolecular architecture driven by two dominant synthons:

  • Carboxylic Acid Homodimers: Two molecules link via a centrosymmetric

    
     hydrogen bond motif (
    
    
    
    ).
  • Indazole NH Interaction: The N1-H acts as a donor to carbonyl oxygens or solvent molecules, forming infinite chains or ribbons.

Crystallographic Reference:

  • System: Monoclinic or Triclinic (polymorph dependent).

  • Key Interaction: Strong

    
    -
    
    
    
    stacking (centroid-centroid distance ~3.6–3.8 Å) due to the flat aromatic core.
The 3-Substituted Variant: 3-Bromo-1H-Indazole-5-Carboxylic Acid

Introduction of a bromine atom at C3 drastically alters the landscape. Data derived from protein-ligand complexes (e.g., PDB ID: 5O0B ) and small molecule crystallography reveals:

  • Steric Locking: The bulky halogen prevents the "face-to-face" close packing seen in the parent, often leading to larger unit cell volumes or inclusion of solvent channels.

  • Halogen Bonding: The C3-Br bond is polarized (

    
    -hole), capable of forming halogen bonds (
    
    
    
    ) with backbone carbonyls in proteins or Lewis bases in the crystal lattice.
  • Binding Conformation: In the structure of Phosphopantetheine adenylyltransferase (PDB: 5O0B), the 3-bromo group occupies a distinct hydrophobic sub-pocket, validating its role in selectivity [1].

Comparative Data Table
Metric1H-Indazole-5-COOH (Parent)3-Bromo-1H-Indazole-5-COOH
Molecular Weight 162.15 g/mol 241.04 g/mol
H-Bond Donor/Acc 2 Donors / 2 Acceptors2 Donors / 2 Acceptors
Dominant Interaction Strong H-bond dimer +

-stacking
H-bond dimer + Hydrophobic/Halogen bond
PDB Representation Ligand in MOFs (e.g., Cu-Indazole) [2]5O0B (Fragment bound to enzyme)
Space Group (Typical)

or


(common for halosubstituted)

Experimental Protocols

Synthesis of 3-Bromo-1H-Indazole-5-Carboxylic Acid

Note: This protocol ensures high purity required for single-crystal growth.

  • Starting Material: Dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Bromination: Add bromine (

    
    , 1.1 eq) dropwise at room temperature.
    
    • Mechanism:[1] Electrophilic aromatic substitution prefers the C3 position in 1H-indazoles.

  • Reaction: Stir for 4 hours. Monitor by LC-MS (Target M+H: ~241/243).

  • Workup: Pour into ice water. Filter the precipitate. Wash with

    
     (aq) to remove excess bromine.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure 3-bromo acid.

Crystallization Protocol (Vapor Diffusion)

To obtain X-ray quality crystals of the 3-substituted acid:

  • Prepare Solution: Dissolve 20 mg of the compound in 2 mL of DMF or DMSO (due to limited solubility in non-polar solvents).

  • Setup: Place the solution in a small inner vial.

  • Precipitant: Fill the outer reservoir with Water or Methanol (volatile antisolvent).

  • Equilibration: Seal the chamber. Allow to stand at 20°C for 5–7 days.

  • Observation: Look for prism-shaped crystals. The 3-halo derivatives often crystallize as solvates; ensure rapid mounting to prevent desolvation.

Visualization of Structural Logic

The following diagram illustrates the workflow from scaffold selection to structural validation, highlighting the divergent paths for unsubstituted vs. 3-substituted variants.

IndazoleWorkflow Start Scaffold Selection: Indazole-5-Carboxylic Acid PathA Path A: Unsubstituted (3-H) (Base Scaffold) Start->PathA PathB Path B: 3-Substituted (3-Br/I) (Target Ligand) Start->PathB CrystA Crystallization A: Planar Stacking Dominant PathA->CrystA Synth Synthesis: Electrophilic Halogenation (Br2/AcOH) PathB->Synth Functionalization CrystB Crystallization B: Steric/Halogen Control Synth->CrystB StructA Structure A: Dense Packing R2^2(8) Dimers CrystA->StructA StructB Structure B: Solvent Channels Halogen Bonding CrystB->StructB App Application: Fragment-Based Drug Design (e.g., PDB 5O0B) StructB->App High Selectivity

Caption: Workflow comparing the structural trajectory of parent vs. 3-substituted indazole scaffolds.

References

  • Crystal structure of Phosphopantetheine adenylyltransferase in complex with 3-Bromo-1H-indazole-5-carboxylic acid. Source: RCSB Protein Data Bank (PDB ID: 5O0B). URL:[Link]

  • Hysteretic carbon dioxide sorption in a novel copper(II)-indazole-carboxylate porous coordination polymer. Source: Chemical Communications, 2012, 48, 11558-11560. URL:[Link]

  • Interpenetrated Luminescent Metal–Organic Frameworks based on 1H-Indazole-5-carboxylic Acid. Source: Crystal Growth & Design, 2020, 20, 8, 4550–4560. URL:[Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Source: Molecules 2006, 11(11), 867-889. URL:[Link]

Sources

Reference Standards for 3-Methoxy-1H-indazole-5-carboxylic Acid: A Strategic Purity Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 3-Methoxy-1H-indazole-5-carboxylic Acid Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Gold Standard" Dilemma

In the development of Acetyl-CoA Carboxylase (ACC) inhibitors and other kinase-targeting therapeutics, 3-methoxy-1H-indazole-5-carboxylic acid (CAS: 1374258-37-3) serves as a critical scaffold. Its purity directly impacts the safety profile and potency of the final drug substance.

However, unlike common commodities (e.g., Acetaminophen), a Pharmacopeial Certified Reference Material (CRM) is often unavailable for this specific intermediate. This guide compares the three viable alternatives for establishing a reference baseline: Commercial Reagent Grade , Custom High-Purity Synthesis , and the In-House Qualified Primary Standard . We argue that for GMP-regulated environments, generating an In-House Primary Standard is the only scientifically defensible choice when a CRM is absent.

Comparative Analysis of Reference Standard Options

When a USP/EP/BP monograph does not exist, researchers must choose a source material to calibrate their analytical methods.

Option A: Commercial Reagent Grade (The "Bronze" Standard)
  • Description: Off-the-shelf chemical catalog items (e.g., 95-97% purity).

  • Best For: Early-stage discovery chemistry, route scouting.

  • Critical Flaw: Purity is often determined by "Area %" (HPLC) without correcting for water, solvents, or inorganic ash. Using this for quantitative assay leads to significant potency overestimation.

Option B: Custom High-Purity Synthesis (The "Silver" Standard)
  • Description: Contract Manufacturing Organization (CMO) synthesized batch with >99% targeted purity.

  • Best For: GLP toxicology studies, early process development.

  • Critical Flaw: Relies on the supplier’s Certificate of Analysis (CoA). If the supplier used a generic method, "hidden" impurities (e.g., inorganic salts from workup) may be missed.

Option C: In-House Qualified Primary Standard (The "Gold" Standard)
  • Description: A high-purity batch fully characterized by orthogonal methods (Mass Balance Approach: HPLC + NMR + TGA + KF + ROI) to assign an absolute potency value.

  • Best For: GMP manufacturing, release testing, stability studies.

  • Advantage: Provides a traceable, self-validated purity factor (e.g., 99.4% w/w) that accounts for all mass, not just UV-absorbing components.

Summary Data Table: Accuracy Impact on Potency Assignment
FeatureCommercial Reagent (Option A)Custom Synthesis (Option B)In-House Qualified (Option C)
Typical Purity Claim >95% (Area %)>99% (Area %)99.2% (w/w) (Mass Balance)
Water Content (KF) Not Tested / VariableTested (Single Run)Triplicate Determination
Residue on Ignition (ROI) Not Tested< 0.5%Quantified (< 0.1%)
Residual Solvents Not TestedClass 1 & 2 ScreenedFull GC-HS Quantification
Assay Error Risk High (± 5-10%)Moderate (± 2%)Low (< 0.5%)
Regulatory Fit Research OnlyGLPGMP / IND Filing

Technical Deep Dive: The Impurity Landscape

To qualify a standard, you must understand what you are looking for. For 3-methoxy-1H-indazole-5-carboxylic acid, the synthesis (often involving cyclization or methylation steps) generates specific "molecular cousins" that are difficult to separate.

  • Regioisomerism (Critical): The methylation of the indazole ring can occur at N1 or N2, or the methoxy group might be misplaced if the starting material was isomeric.

    • Impurity A: 3-methoxy-1H -indazole-6-carboxylic acid (Regioisomer).

    • Impurity B: 3-hydroxy-1H-indazole-5-carboxylic acid (Demethylated precursor).

  • Synthetic Byproducts:

    • Impurity C: 5-bromo-3-methoxy-1H-indazole (Unreacted Halogenated Intermediate).

Visualization: Impurity Fate Mapping

ImpurityFate Precursor 3-Hydroxy-Indazole Precursor Methylation Methylation Step (MeI / Base) Precursor->Methylation Imp_Regio Impurity: 6-Carboxy Isomer Precursor->Imp_Regio Contaminant Crude Crude Product (Mixture) Methylation->Crude Imp_N_Methyl Impurity: N-Methylated Isomers Methylation->Imp_N_Methyl Side Rxn Purification Recrystallization / Column Chromatography Crude->Purification Final 3-Methoxy-1H-indazole- 5-carboxylic acid Purification->Final Imp_N_Methyl->Purification Removed? Imp_Regio->Purification Co-elutes?

Figure 1: Impurity Fate Mapping showing critical control points where regioisomers may enter the process.

Experimental Protocols

Protocol 1: High-Resolution HPLC Purity Method

Objective: Isolate the main peak from regioisomers and quantify organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm). Why? Excellent stability at low pH is required for carboxylic acids.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Why? Suppresses ionization of the carboxylic acid (-COOH), keeping it neutral to prevent peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Indazole core absorption) and 210 nm (Universal).

  • Temperature: 30°C.

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 1.5 between Main Peak and nearest impurity (likely the 6-carboxylic isomer).

  • Tailing Factor: 0.8 – 1.2 (Ensures pH control is effective).

  • Precision: RSD < 0.5% for 6 replicate injections.

Protocol 2: The "Mass Balance" Qualification Workflow (Option C)

Objective: Assign an absolute purity value (% w/w) to the In-House Standard.

Formula:



Step-by-Step Workflow:

  • Homogeneity: Blend the candidate batch thoroughly.

  • TGA/KF (Thermogravimetric Analysis / Karl Fischer): Determine water and volatile content. Expect 0.5 - 2.0% moisture for carboxylic acids.

  • ROI (Residue on Ignition): Burn 1g of sample at 600°C to measure inorganic ash (catalyst residues).

  • GC-HS (Headspace Gas Chromatography): Quantify residual synthesis solvents (Methanol, THF).

  • qNMR (Quantitative NMR): Use an Internal Standard (e.g., Maleic Acid, TraceCERT®) to cross-verify the Mass Balance value. If Mass Balance and qNMR differ by >1.0%, investigate hygroscopicity.

Decision Logic for Reference Standard Qualification

This diagram illustrates the decision-making process for selecting and qualifying the correct standard based on the development phase.

RefStdLogic Start Need Reference Standard for 3-Methoxy-1H-indazole-5-COOH CheckCRM Is a Pharmacopeial CRM (USP/EP) Available? Start->CheckCRM NoCRM No (Typical for Intermediates) CheckCRM->NoCRM No YesCRM Yes CheckCRM->YesCRM Yes PhaseCheck Development Phase? NoCRM->PhaseCheck UseCRM Purchase & Use CRM (Primary Standard) YesCRM->UseCRM EarlyPhase Early R&D / Discovery PhaseCheck->EarlyPhase Pre-Clinical LatePhase GMP / Tox / Clinical PhaseCheck->LatePhase IND Enabling BuyCommercial Buy Commercial Reagent (Option A) EarlyPhase->BuyCommercial QualifyInHouse Generate In-House Primary Std (Option C) LatePhase->QualifyInHouse Charact Full Characterization: 1. HPLC (Chrom. Purity) 2. KF (Water) 3. ROI (Inorganics) 4. NMR (Structure) QualifyInHouse->Charact

Figure 2: Decision Matrix for Reference Standard Selection. Note that for this specific molecule, the "No CRM" path is the standard reality.

References

  • Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent US8993586B2.[2] Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Link

  • International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Link

  • S.W. Bagley et al. (2015). Discovery of N1/N2-Lactam Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for the molecule's utility).

Sources

Advanced Spectroscopic Differentiation of 1H- and 2H-Indazole Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, its annular tautomerism presents a persistent challenge in structural characterization. Indazole exists in dynamic equilibrium between the thermodynamically stable 1H-indazole (benzenoid) and the less stable 2H-indazole (quinonoid) forms.[1]

While 1H-indazole predominates in the gas phase and non-polar solvents (


 kcal/mol), the 2H-tautomer becomes relevant in specific binding pockets or during regioselective synthesis. Misassignment of these tautomers—or their N-alkylated regioisomers—can lead to erroneous Structure-Activity Relationship (SAR) models and patent litigation failures.

This guide provides a definitive, evidence-based protocol for differentiating these species using NMR (


H, 

C,

N), UV-Vis, and X-ray crystallography, prioritizing methods that offer self-validating structural proof.

Thermodynamic and Structural Landscape[2]

To differentiate the tautomers, one must first understand their electronic distinctiveness.

  • 1H-Indazole (Benzenoid): Characterized by a fully aromatic benzene ring fused to a pyrazole. The proton resides on N1.

  • 2H-Indazole (Quinonoid): The proton resides on N2. This requires a rearrangement of double bonds that disrupts the local aromaticity of the benzene ring, inducing a quinonoid character.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the resulting electronic environments.

IndazoleTautomerism cluster_features Spectroscopic Signatures node1H 1H-Indazole (Benzenoid) Thermodynamically Favored node2H 2H-Indazole (Quinonoid) Kinetically Relevant node1H->node2H  ΔG ≈ +4 kcal/mol   feat1 N1-H / N1-Alkyl NOE to H7 HMBC to C7a node1H->feat1 feat2 N2-H / N2-Alkyl NOE to H3 HMBC to C3 node2H->feat2

Figure 1: Tautomeric equilibrium and primary spectroscopic handles for differentiation.

Primary Method: NMR Spectroscopy[3]

NMR is the "gold standard" for solution-phase differentiation. However, due to rapid proton exchange, signals for unsubstituted indazole are often averaged at room temperature. The protocols below apply to N-substituted regioisomers (fixed forms) or unsubstituted indazole at low temperature (< 230 K) .

A. N NMR: The Definitive Indicator

Nitrogen chemical shifts are the most sensitive probe for tautomerism. The difference between a pyrrole-like nitrogen (protonated/alkylated) and a pyridine-like nitrogen (lone pair) is massive (>100 ppm).

Nucleus1H-Indazole (N1-R)2H-Indazole (N2-R)Mechanistic Explanation
N1 -180 to -200 ppm (Pyrrole-like)-70 to -90 ppm (Pyridine-like)In 1H-form, N1 donates lp to aromatic system (shielded).
N2 -70 to -90 ppm (Pyridine-like)-170 to -190 ppm (Pyrrole-like)In 2H-form, N2 is protonated/alkylated (shielded).

Note: Shifts referenced to nitromethane (0 ppm). If using liquid NH


 scale, add ~380 ppm.

Protocol Tip: If


N equipment is unavailable, use 

HMBC to indirectly detect these shifts. The cross-peaks will reveal the specific chemical environment of the nitrogen atoms.
B. NOE/ROESY: The "Smoking Gun"

When determining the regiochemistry of N-alkylation (which fixes the tautomeric form), Nuclear Overhauser Effect (NOE) spectroscopy provides irrefutable spatial evidence.

  • 1-Alkyl Indazoles: The N1-alkyl protons are spatially close to H7 (the benzene ring proton peri to N1).

  • 2-Alkyl Indazoles: The N2-alkyl protons are spatially close to H3 (the pyrazole ring proton).

C. C and HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) confirms connectivity.

  • 1H-Isomer: The N1-alkyl protons show a strong

    
     correlation to C7a  (the bridgehead carbon).
    
  • 2H-Isomer: The N2-alkyl protons show a strong

    
     correlation to C3 .
    

Secondary Methods: UV-Vis & Crystallography

While NMR is the workhorse, these methods provide necessary validation, particularly for solid-state formulations.

UV-Vis Spectroscopy

The electronic transition bands differ due to the quinonoid nature of the 2H-isomer.

  • 1H-Indazole: Typical benzenoid absorption with distinct fine structure (vibrational coupling).

    
     is generally lower (blue-shifted).
    
  • 2H-Indazole: Broad, less structured bands with a bathochromic shift (red-shifted) due to the extended conjugation of the quinonoid system.

X-Ray Crystallography

Structure determination is absolute but reflects the solid-state packing forces, which may override subtle thermodynamic preferences.

  • Bond Length Alternation: In 2H-indazoles, the C-C bonds in the six-membered ring show significant alternation (short-long-short), confirming the loss of benzenoid aromaticity.

Comparative Analysis of Techniques

The following table guides the selection of the appropriate analytical technique based on sample constraints.

FeatureNMR (

)
X-Ray CrystallographyUV-Vis Spectroscopy
Differentiation Power High (Definitive)High (Absolute)Medium (Indicative)
Sample State Solution (DMSO-d

preferred)
Single Crystal SolidSolution
Throughput Medium (10-30 mins)Low (Days/Weeks)High (Seconds)
Key Limitation Rapid exchange requires fixed isomers or low Temp.Requires crystal growth; packing forces may bias tautomer.Broad bands can overlap; solvent dependent.
Best For... Routine ID, Regioisomer assignmentFinal confirmation of lead compoundsQuick QC check

Experimental Protocol: Step-by-Step Assignment

Objective: Determine if a synthesized indazole derivative is the N1 (1H) or N2 (2H) regioisomer.

Reagents:

  • Sample (~10 mg)

  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation and slow down exchange).

Workflow:

  • Standard 1H NMR: Acquire spectrum. Identify the alkyl group protons and the aromatic protons.

    • Check: Is the H3 singlet distinct? (Usually

      
       8.0 - 8.5 ppm).
      
  • 1D NOE / 2D NOESY (Critical Step):

    • Irradiate the N-alkyl protons (e.g., N-CH

      
      ).
      
    • Observation A: Enhancement of a doublet in the aromatic region (H7).

      
      Conclusion: 1H-Indazole (N1-substituted). 
      
    • Observation B: Enhancement of the singlet signal (H3).

      
      Conclusion: 2H-Indazole (N2-substituted). 
      
  • Validation (Optional): Run

    
     HMBC.
    
    • Look for correlation from N-alkyl protons to C3 (

      
       ~130-140 ppm) or C7a.
      
    • Correlation to C3 confirms 2H-isomer .

    • Correlation to C7a (and absence of C3) confirms 1H-isomer .

Decision Tree Diagram

IndazoleWorkflow start Unknown Indazole Sample (N-Alkylated) step1 Acquire 1H NMR & NOESY (Solvent: DMSO-d6) start->step1 decision NOE Correlation Target? step1->decision res1 NOE to H7 (Benzene Ring) HMBC to C7a decision->res1  Alkyl signal enhances Doublet   res2 NOE to H3 (Pyrazole Ring) HMBC to C3 decision->res2  Alkyl signal enhances Singlet   concl1 Conclusion: 1H-Indazole Isomer (N1-Substituted) res1->concl1 concl2 Conclusion: 2H-Indazole Isomer (N2-Substituted) res2->concl2

Figure 2: Logical workflow for assigning N-alkyl indazole regioisomers.

References

  • Claramunt, R. M., et al. (2006).[2][3] Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.[3] Link

  • Alkorta, I., & Elguero, J. (2014). On the solvatochromism, dimerization and tautomerism of indazole. Arkivoc, 2014(ii), 57-70. Link

  • López, C., et al. (2003). Differentiation of 1H- and 2H-indazoles by NMR. Journal of Organic Chemistry. Link(Note: Generalized link to JOC for foundational NMR texts in this field).

  • Doğanç, F., & Göker, H. (2024).[4][5] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • Meanwell, N. A., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-methoxy-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-methoxy-1H-indazole-5-carboxylic acid is a functionalized indazole scaffold frequently utilized in medicinal chemistry as a building block for kinase inhibitors and receptor modulators.[1][2] While often categorized generically as an "intermediate," its specific structural features—an acidic carboxylic tail and a nitrogen-rich indazole core—dictate a specific safety profile.[1][2]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational workflow. We treat this compound not just as a powder, but as a bioactive agent that presents distinct risks depending on its physical state (solid dust vs. organic solution).

Critical Safety Baseline:

  • Physical State: Solid (typically off-white powder).[2]

  • Primary Routes of Entry: Inhalation of dust, ocular contact, and dermal absorption (enhanced by solvents like DMSO).

  • Chemical Nature: Weak organic acid (pKa ~3-4); potential irritant/sensitizer.[1][2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the "Enemy." This compound belongs to the class of substituted indazoles, which share a consistent hazard profile.

Table 1: GHS Hazard Classification & Operational Implications

Hazard CodeDescriptionOperational Translation
H302 Harmful if swallowedDust Control: Hand-to-mouth contamination is the primary risk.[1][2] Do not touch face/mask with gloved hands.
H315 Causes skin irritationContact Risk: The acidic proton can cause contact dermatitis. Immediate washing required upon exposure.[3][4][5]
H319 Causes serious eye irritationOcular Risk: Fine dust particles are highly irritating to mucous membranes. Safety glasses are insufficient if dust is generated.
H335 May cause respiratory irritationInhalation Risk: The most critical hazard during weighing. Use Local Exhaust Ventilation (LEV).

Expert Insight: While H335 (Respiratory Irritation) is a "Warning" and not a "Danger" classification, indazole derivatives can be sensitizers. Repeated inhalation of low-level dust can lead to long-term hypersensitivity.[1][2] Treat the dust as a high-priority containment target.[1][2]

Personal Protective Equipment (PPE) Matrix

PPE is not static; it changes based on the task. Below is the required protection profile for the two main phases of handling.

Table 2: Task-Based PPE Selection

PPE ComponentPhase 1: Weighing & Solid Handling Phase 2: Solution Handling (DMSO/DMF)
Respiratory Engineering Control: Fume Hood (Sash at 18").[1][2] Backup: N95/P95 Respirator if hood unavailable.Engineering Control: Fume Hood. Note: Vapors from solvents (DMSO) carry the compound through skin.
Hand Protection Single Nitrile Gloves (4-6 mil).[2] Reason: Sufficient for dry solids.Double Gloving Required. Inner: Nitrile.[3][5][6][7][8][9] Outer: Neoprene or thicker Nitrile. Reason: DMSO permeates thin nitrile in <5 mins, carrying the drug with it.
Eye Protection Chemical Splash Goggles. Reason:[2][10][11] Prevents dust migration around lenses.Safety Glasses with Side Shields (if splash risk is low) or Goggles.[10]
Body Protection Lab Coat (Cotton/Poly blend). Buttoned to neck.Lab Coat + Chemical Apron (if handling volumes >100mL).

Operational Protocol: Safe Handling Workflow

This protocol ensures self-validating safety—meaning the steps themselves prevent exposure.[2]

Step 1: Engineering Setup (Pre-Work)
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Indazole powders are often static-prone. Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with a wet tissue (water/ethanol) and dry immediately before use to discharge static.

  • Waste Prep: Place a solid waste container inside the hood to avoid transferring contaminated waste across the lab.

Step 2: Weighing & Solubilization
  • Don PPE: Put on lab coat, goggles, and gloves (check for tears).

  • Transfer: Open the source container only inside the hood.

  • Weighing:

    • Use a disposable weighing boat.

    • Technique: Do not dump powder. Tap the spatula gently to control flow and minimize dust clouds.

  • Solubilization (The Critical Moment):

    • Add solvent (e.g., DMSO, Methanol) to the weighing boat or vial immediately after weighing.

    • Why? Once in solution, the dust hazard (H335) is eliminated, but the permeation hazard begins.

    • Change Gloves: If you spill DMSO solution on your gloves, remove them immediately. Do not wait.

Step 3: Decontamination[12]
  • Wipe Down: Use a wet paper towel (water/detergent) to wipe the balance and surrounding area. The carboxylic acid moiety is soluble in basic aqueous solutions (e.g., 5% Sodium Bicarbonate), which is an excellent decontamination agent.

  • Doffing: Remove gloves by turning them inside out. Wash hands with soap and water for 20 seconds.

Disposal & Waste Management

Disposal must follow the chemical lifecycle. Do not simply throw this in "General Waste."

Disposal Logic:

  • Solid Waste: Contaminated weighing boats, paper towels, and gloves go into Solid Hazardous Waste .

  • Liquid Waste:

    • Acidic Organic Waste: If dissolved in organic solvents.[12]

    • Aqueous Waste: If neutralized.[13][14]

    • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases (exothermic reaction risk).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the transition from "Dust Hazard" to "Permeation Hazard."

SafetyWorkflow cluster_Solids Phase 1: Solid Handling cluster_Liquids Phase 2: Solution Handling Start Start: 3-methoxy-1H-indazole-5-COOH RiskAssess Risk Assessment (Check GHS: H315, H319, H335) Start->RiskAssess PPE_Solid PPE: Nitrile Gloves + Goggles RiskAssess->PPE_Solid Control_Solid Engineering: Fume Hood + Static Control PPE_Solid->Control_Solid Action_Weigh Action: Weighing Control_Solid->Action_Weigh Solvent_Add Add Solvent (DMSO/MeOH) Action_Weigh->Solvent_Add Dissolution PPE_Liquid PPE: Double Gloves (Nitrile/Neoprene) Solvent_Add->PPE_Liquid Hazard Shift: Dust -> Permeation Action_React Action: Reaction/Assay PPE_Liquid->Action_React Disposal Disposal: Organic Waste Stream Action_React->Disposal

Figure 1: Operational Safety Lifecycle for Indazole Carboxylic Acids. Note the critical PPE transition point upon solubilization.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[3][4][5] Hold eyelids open. The acidity can cause corneal damage if not rinsed quickly.

  • Skin Contact: Wash with soap and water.[3][4][9][11] If dissolved in DMSO, wash for an extended period (DMSO carries chemicals into the bloodstream).

  • Spill (Solid): Wet a paper towel to place over the powder (prevents dust), then wipe up.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Dispose of as hazardous waste.[6][13][12]

References

  • National Center for Biotechnology Information (PubChem). Indazole-3-carboxylic acid (Related Compound Class Hazards).[1][2] PubChem Compound Summary for CID 78250. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link][1][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.